2-Bromo-4-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJVMKLJNIKFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560869 | |
| Record name | 2-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74317-85-4 | |
| Record name | 2-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details various methodologies, including direct electrophilic bromination, synthesis via Sandmeyer reaction, and an approach involving ortho-lithiation, to facilitate the selection of the most suitable route for specific research and development needs.
Direct Electrophilic Bromination of 4-Methoxybenzoic Acid
The most direct route to this compound is the electrophilic bromination of the readily available starting material, 4-methoxybenzoic acid (also known as p-anisic acid). The methoxy group is a strong activating and ortho, para-directing group. With the para position occupied by the carboxylic acid, electrophilic attack is directed to the positions ortho to the methoxy group (C2 and C6). However, the carboxylic acid group is deactivating and meta-directing, which can lead to the formation of the undesired 3-bromo isomer. Therefore, careful selection of reaction conditions is crucial to achieve high regioselectivity for the desired 2-bromo isomer.
A common challenge with this method is the potential for over-bromination to yield 3,5-dibromo-4-methoxybenzoic acid, especially with strong brominating agents and catalysts.[1]
Conceptual Reaction Scheme:
Figure 1: Direct bromination of 4-methoxybenzoic acid pathway.
While a specific high-yield protocol for the 2-bromo isomer is not extensively detailed in publicly available literature, methodologies for the synthesis of related isomers, such as 2-bromo-5-methoxybenzoic acid, can be adapted. A Chinese patent describes the successful regioselective bromination of m-methoxybenzoic acid using N-bromosuccinimide (NBS) or dibromohydantoin in the presence of concentrated sulfuric acid and a catalyst.[2] These conditions enhance the electrophilicity of the bromine source and can promote substitution at the sterically hindered ortho position.
Table 1: Comparison of Brominating Agents and Conditions for Methoxybenzoic Acids
| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Purity (%) | Reference |
| m-Methoxybenzoic acid | N-Bromosuccinimide | H₂SO₄, KBr, Red P | Dichloromethane | 25-30 | 2-Bromo-5-methoxybenzoic acid | 93.4 | 99.1 | [2] |
| m-Methoxybenzoic acid | Dibromohydantoin | H₂SO₄, KBr, Red P | Dichloroethane | 25-30 | 2-Bromo-5-methoxybenzoic acid | 93.6 | 99.4 | [2] |
| 4-Methoxybenzoic acid | Bromine (2.2 eq) | FeBr₃ | Glacial Acetic Acid | Reflux | 3,5-Dibromo-4-methoxybenzoic acid | - | - | [1] |
Experimental Protocol (Adapted from the synthesis of 2-bromo-5-methoxybenzoic acid[2])
-
Reaction Setup: In a four-necked flask, dissolve 4-methoxybenzoic acid (1 eq) in a halogenated solvent such as dichloromethane or dichloroethane.
-
Addition of Reagents: Add concentrated sulfuric acid (e.g., 2-3 volumes relative to the starting material), a bromide source (e.g., potassium bromide, 0.1 eq), and a co-catalyst (e.g., red phosphorus, 0.1 eq).
-
Bromination: Cool the mixture and add a brominating agent such as N-bromosuccinimide (1.1-1.5 eq) or dibromohydantoin (0.6-0.7 eq) portion-wise, maintaining the temperature between 25-30°C.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water to quench the reaction.
-
Isolation and Purification: Separate the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.
Synthesis via Sandmeyer Reaction from 2-Amino-4-methoxybenzoic Acid
A highly regioselective and robust pathway to this compound involves the Sandmeyer reaction, starting from 2-amino-4-methoxybenzoic acid. This multi-step approach ensures the bromine atom is introduced specifically at the C2 position, avoiding the formation of isomeric byproducts.
Workflow for the Sandmeyer Reaction Pathway:
Figure 2: Multi-step synthesis via the Sandmeyer reaction.
Experimental Protocols:
Step 2a: Synthesis of 2-Amino-4-methoxybenzoic Acid from 4-Methoxy-2-nitrobenzoic Acid [3]
-
Hydrogenation: Dissolve 4-methoxy-2-nitrobenzoic acid (1 eq) in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Reaction: Carry out the hydrogenation at room temperature under a hydrogen atmosphere (atmospheric pressure) for approximately 18 hours.
-
Work-up: Filter the reaction mixture through celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 2-amino-4-methoxybenzoic acid as a solid. This reaction typically proceeds with a quantitative yield.
Table 2: Quantitative Data for the Synthesis of 2-Amino-4-methoxybenzoic Acid
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-Methoxy-2-nitrobenzoic acid | H₂, 10% Pd/C, Methanol | 2-Amino-4-methoxybenzoic acid | 100 | [3] |
Step 2b: Sandmeyer Reaction
-
Diazotization: Dissolve 2-amino-4-methoxybenzoic acid (1 eq) in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5°C). Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Reaction: Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Isolation: The product, this compound, will precipitate from the solution. Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Synthesis via Directed Ortho-Lithiation
A more advanced and highly regioselective method involves the directed ortho-lithiation of a suitable benzoic acid derivative. The carboxylic acid group can direct metalation to the adjacent ortho position. This method offers a direct route to introducing a bromine atom at the C2 position, avoiding the challenges of electrophilic substitution.
Conceptual Pathway for Ortho-Lithiation:
Figure 3: Synthesis pathway through directed ortho-lithiation.
Research has shown that unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate using s-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures.[4] A similar strategy could be applied to 4-methoxybenzoic acid.
Experimental Protocol (Conceptual)
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve 4-methoxybenzoic acid (1 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Add TMEDA (2-3 eq).
-
Lithiation: Cool the solution to a low temperature (typically -78°C). Slowly add s-butyllithium (s-BuLi) (2-3 eq) to effect the deprotonation of both the carboxylic acid and the C2 position.
-
Bromination: After stirring for a period to ensure complete lithiation, quench the reaction by adding an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane.
-
Work-up: Allow the reaction to warm to room temperature and then quench with water or a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: Acidify the aqueous layer to precipitate the product. Extract the product with an organic solvent and purify by standard methods such as column chromatography or recrystallization.
Conclusion
The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and challenges.
-
Direct bromination is the most atom-economical route but may suffer from a lack of regioselectivity, requiring careful optimization of reaction conditions to favor the desired 2-bromo isomer and minimize the formation of byproducts.
-
The Sandmeyer reaction offers excellent regioselectivity, ensuring the bromine is introduced at the correct position. However, it is a multi-step synthesis that involves the handling of potentially hazardous intermediates.
-
Directed ortho-lithiation also provides high regioselectivity and a more direct route than the Sandmeyer reaction. This method, however, requires stringent anhydrous and inert conditions and the use of pyrophoric organolithium reagents.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. For applications demanding high purity and unambiguous regiochemistry, the Sandmeyer or ortho-lithiation routes are preferable. For larger-scale synthesis where cost and step-economy are critical, further development and optimization of the direct bromination pathway may be warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
A Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxybenzoic acid, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use in cross-coupling reactions, and illustrates key chemical processes through detailed diagrams.
Core Compound Information
Chemical Structure:
CAS Number: 74317-85-4
Molecular Formula: C₈H₇BrO₃
Synonyms: 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole
Physicochemical and Computational Data
The following tables summarize the key physical, chemical, and computational properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 231.04 g/mol | PubChem[1] |
| Appearance | Light yellow to off-white powder | Leapchem[1] |
| Melting Point | 119 °C | Leapchem[1] |
| Boiling Point | 313.6°C at 760 mmHg | LookChem[2] |
| Density | 1.625 g/cm³ | LookChem[2] |
| Purity | ≥97% to 99% min | ChemScene, Leapchem[1][3] |
| Water Solubility | 0.5% max | Leapchem[1] |
| Storage Temperature | Room temperature, sealed in dry conditions | ChemScene, BLD Pharm[3][4] |
Table 2: Computational Properties
| Descriptor | Value | Source |
| XLogP3 | 2.5 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | ChemScene[3] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[3] |
| Rotatable Bond Count | 2 | ChemScene[3] |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)Br | PubChem[1] |
| InChI | InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | PubChem[1] |
| InChIKey | SEJVMKLJNIKFAF-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
This compound is a valuable intermediate, and its synthesis is a critical step for its subsequent applications. Below is a representative protocol for its synthesis via bromination of 4-methoxybenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on general bromination procedures for benzoic acid derivatives.
Materials:
-
4-methoxybenzoic acid
-
Tetrabutylammonium tribromide (Bu₄NBr₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Bromination: Add tetrabutylammonium tribromide (1.0-1.2 equivalents) to the solution portion-wise at room temperature. The reaction mixture is then heated to a temperature ranging from room temperature to 100°C, depending on the solvent and desired reaction rate, and stirred for 4-16 hours.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: The aqueous layer is extracted three times with an appropriate organic solvent like ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block, primarily utilized in the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[6] The presence of the bromine atom and the carboxylic acid group provides two reactive sites for further chemical modifications, making it a valuable precursor for pharmaceuticals, agrochemicals, and advanced materials.[6][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, NaOH)
-
Solvent (e.g., Toluene, Dioxane, Water/Ethanol mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating apparatus
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting product is purified by column chromatography.
Visualizations of Chemical Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways involving this compound.
Caption: Synthetic route for this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: General workflow for the Heck reaction.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. 74317-85-4|this compound|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. srinichem.com [srinichem.com]
Navigating the Solubility Landscape of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methoxybenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a framework for solvent selection.
Executive Summary
Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the general principles governing its solubility based on its structural features as an aromatic carboxylic acid. Furthermore, it provides detailed, standardized experimental protocols for researchers to determine its solubility in solvents relevant to their work. This guide also presents a logical workflow for solvent selection, crucial for optimizing reaction conditions and crystallization processes.
Physicochemical Properties of this compound
This compound (CAS No: 74317-85-4) is a crystalline solid with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a methoxy group, and a bromine atom on a benzene ring, dictates its solubility behavior. The polar carboxylic acid and methoxy groups allow for hydrogen bonding and dipole-dipole interactions with polar solvents, while the aromatic ring and the bromine atom contribute to its nonpolar character, enabling interactions with less polar solvents.
Solubility Profile: A Qualitative Overview and a Framework for Quantitative Analysis
Due to the absence of specific quantitative data in the reviewed literature, this section provides a qualitative assessment of the expected solubility of this compound in common organic solvents and presents a template for how experimentally determined data should be structured.
Qualitative Solubility:
Based on the general principles of "like dissolves like," this compound is expected to exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and those with carbonyl groups (acetone, ethyl acetate). Its solubility is likely to be moderate in less polar solvents like dichloromethane and toluene, and low in nonpolar solvents such as hexanes.
Quantitative Data Presentation:
To facilitate clear comparison and application, all experimentally determined solubility data should be summarized in a structured format. The following table serves as a template for presenting such data, which would typically be expressed in terms of mole fraction (x), g/100g of solvent, or mg/mL at specified temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Analysis |
| Hypothetical Data | |||
| Methanol | 25 | Value | Gravimetric |
| Ethanol | 25 | Value | HPLC |
| Acetone | 25 | Value | Gravimetric |
| Ethyl Acetate | 25 | Value | HPLC |
| Dichloromethane | 25 | Value | Gravimetric |
| Toluene | 25 | Value | HPLC |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount. The following are detailed methodologies for two common and reliable experimental protocols.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The sealed container is placed in a constant-temperature shaker or water bath. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the solid particles to settle. The supernatant is then carefully separated from the undissolved solid by filtration (using a syringe filter compatible with the solvent) or centrifugation.
-
Analysis of Solute Concentration: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique.
Gravimetric Analysis
This method is straightforward and relies on the accurate measurement of mass.
Methodology:
-
Sample Preparation: A known mass of the filtered saturated solution (obtained from the shake-flask method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by heating the container in a fume hood, using a rotary evaporator, or placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in a vacuum oven.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated as the mass of the solute per mass of the solvent.
Visualization of Workflows and Logical Relationships
To aid in the practical application of this guide, the following diagrams, created using the DOT language, illustrate key processes.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting an appropriate solvent system for this compound.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to generate crucial quantitative data. The lack of published data highlights an opportunity for further research to systematically determine and publish the solubility of this important compound in a range of pharmaceutically and industrially relevant solvents. Such data would be invaluable for process development, formulation science, and the broader chemical research community. Predictive modeling, leveraging machine learning and thermodynamic principles, could also be employed to build a comprehensive solubility database for this and related compounds.
References
Spectroscopic Profile of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-Bromo-4-methoxybenzoic acid. Due to the limited availability of publicly accessible experimental spectra for this specific compound, the quantitative data presented herein is predicted based on established principles of spectroscopy and analysis of structurally analogous molecules. This guide also outlines standardized experimental protocols for the acquisition of such spectra and includes a visual representation of the analytical workflow.
Predicted Spectral Data
Disclaimer: The following spectral data are predicted and should be used as a reference. Experimental verification is recommended for precise characterization.
¹H NMR (Proton NMR) Spectral Data
The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the bromine, methoxy, and carboxylic acid substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | N/A |
| Aromatic H-6 | 7.8 - 8.0 | Doublet | 1H | ~8.5 - 9.0 |
| Aromatic H-3 | 7.2 - 7.4 | Doublet | 1H | ~2.5 |
| Aromatic H-5 | 6.9 - 7.1 | Doublet of Doublets | 1H | ~8.5 - 9.0, ~2.5 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | N/A |
¹³C NMR (Carbon-13 NMR) Spectral Data
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ) (ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Aromatic C-4 (C-OCH₃) | 160 - 165 |
| Aromatic C-6 | 133 - 136 |
| Aromatic C-1 (C-COOH) | 125 - 128 |
| Aromatic C-2 (C-Br) | 118 - 122 |
| Aromatic C-5 | 115 - 118 |
| Aromatic C-3 | 112 - 115 |
| Methoxy (-OCH₃) | 55 - 58 |
IR (Infrared) Spectral Data
The IR spectrum is used to identify the functional groups present in a molecule. Key vibrational modes for this compound are predicted below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 2850-3000 | C-H stretch | Aromatic/Methoxy |
| 1680-1710 | C=O stretch | Carboxylic Acid |
| 1580-1610 | C=C stretch | Aromatic Ring |
| 1250-1300 | C-O stretch (asymmetric) | Aryl Ether |
| 1020-1075 | C-O stretch (symmetric) | Aryl Ether |
| 550-750 | C-Br stretch | Aryl Halide |
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR and IR spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-15 mg of the solid this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of labile protons, such as the carboxylic acid proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. ¹H NMR Acquisition:
-
The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
A standard single-pulse experiment is used.
-
Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
The spectral data is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3. ¹³C NMR Acquisition:
-
The experiment is performed on the same spectrometer as the ¹H NMR.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
-
The spectrum is referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
This is a common and simple method for solid samples.
-
A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
2. Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
3. Data Acquisition:
-
A background spectrum of the empty spectrometer (or with the clean ATR crystal) is recorded first.
-
The sample is then placed in the IR beam path.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral analysis and data interpretation for the characterization of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
theoretical vs. experimental properties of 2-Bromo-4-methoxybenzoic acid
An In-depth Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 74317-85-4) is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its utility is particularly noted in the preparation of more complex molecules, including potential drug candidates and agrochemicals.[3] This technical guide provides a comprehensive overview of the theoretical and known experimental properties of this compound. It includes a comparison of computed and experimental data, detailed protocols for its synthesis and characterization, and an exploration of the biological activities associated with its structural class, offering insights for its application in research and drug development.
Theoretical and Physicochemical Properties
The theoretical properties of this compound have been calculated using various computational models. These predicted values provide a baseline for its expected physical and chemical behavior.
Table 1: Theoretical and General Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole | [2][4] |
| CAS Number | 74317-85-4 | [2] |
| Molecular Formula | C₈H₇BrO₃ | [3] |
| Molecular Weight | 231.04 g/mol | [3] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)Br | [3] |
| InChI Key | SEJVMKLJNIKFAF-UHFFFAOYSA-N | [5] |
| Boiling Point (Predicted) | 313.6 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.625 g/cm³ | [6] |
| LogP (XLOGP3) | 2.14 | [7] |
| Topological Polar Surface Area | 46.5 Ų | [8] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bond Count | 2 |[7] |
Experimental Properties and Spectroscopic Analysis
Experimental data for this compound is less commonly reported than its theoretical values. This section compiles available experimental data and provides typical spectroscopic characteristics for this class of compounds.
Table 2: Experimental Properties of Bromomethoxybenzoic Acid Isomers
| Property | Value | Compound | Source |
|---|---|---|---|
| Physical Form | Solid | This compound | [5] |
| Purity | ≥97% - 98% | This compound | [9][10] |
| Melting Point | 155-159 °C | 4-Bromo-2-methoxybenzoic acid (Isomer) | [3] |
| Storage Temperature | Room Temperature | this compound |[5] |
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from the analysis of carboxylic acids and related aromatic compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum of a carboxylic acid is highly characteristic.[6] The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the 9–12 ppm range.[6] Protons on the aromatic ring would appear in the aromatic region (approx. 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the positions of the bromo and methoxy substituents. The methoxy group (–OCH₃) protons would present as a sharp singlet, typically around 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, absorbing in the range of 165 to 185 ppm.[11] The aromatic carbons would have signals between approximately 110 and 160 ppm. The carbon of the methoxy group would be observed further upfield. For example, in a decarboxylation reaction of this compound, the resulting 1,3-dibromo-5-methoxybenzene showed ¹³C NMR signals at δ 159.3, 133.9, 125.1, 119.1, 115.4, 115.3, and 55.9 (methoxy carbon).[12]
-
Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is dominated by two main features.[13] A very broad O–H stretching band is observed from 2500 to 3300 cm⁻¹.[13] Additionally, a strong and sharp carbonyl (C=O) stretching absorption appears between 1690 and 1760 cm⁻¹.[13] The C–O stretch is also visible in the 1210-1320 cm⁻¹ region.[13]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from standard laboratory procedures for related compounds.
Synthesis Protocol: Bromination of 4-Methoxybenzoic Acid
A common route to synthesize this compound is through the electrophilic bromination of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-directing activator, making the position ortho to the carboxyl group susceptible to bromination.
Workflow for Synthesis and Purification
Caption: Diagram 1: General Workflow for Synthesis and Purification.
Detailed Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methoxybenzoic acid (1 equivalent) in glacial acetic acid.[14]
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1.1 equivalents) dropwise via the dropping funnel, ensuring the reaction temperature remains below 25°C.[14]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water.[14] A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and salts.[15]
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying: Dry the purified crystals under vacuum.[15]
Protocol for Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: Finely crush a small amount of the dry, purified this compound.[16]
-
Capillary Loading: Load the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm at the sealed end.[17]
-
Measurement: Place the capillary tube in a melting point apparatus.[4] Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 2°C per minute.[4]
-
Recording: Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal turns into a clear liquid. This range is the melting point.[4] For a pure compound, this range should be narrow.
Protocol for Spectroscopic Sample Preparation
-
NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Carboxylic acids are readily identified by dissolving them in deuterium oxide (D₂O), which leads to the disappearance of the acidic proton signal due to rapid proton-deuterium exchange.[6]
-
Cap the tube and invert it several times to ensure complete dissolution.
-
-
FTIR Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[18]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.[18]
-
Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[18]
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.[18]
-
Reactivity and Potential in Drug Development
While this compound is primarily known as a synthetic intermediate, its structural motifs are found in various biologically active molecules.[3] Derivatives of methoxybenzoic acids have shown significant potential as anticancer, antimicrobial, and antioxidant agents.[13]
Decarboxylative Bromination
This compound can undergo Hunsdiecker-type reactions. For instance, it has been used as a starting material in a metal-free, visible-light-induced decarboxylative bromination reaction. When treated with tetrabutylammonium tribromide (Bu₄NBr₃) at 100°C, it yields 1,3-dibromo-5-methoxybenzene in high yield (98%).[12] This demonstrates the reactivity of the carboxyl group under specific oxidative conditions.
Biological Activity of Related Compounds and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, closely related derivatives of 4-methoxybenzoic acid have demonstrated significant biological effects, suggesting potential avenues for drug discovery.
A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[13] The serine/threonine kinase Akt is a central node that promotes cell survival by activating transcription factors like NF-κB, which upregulates anti-apoptotic genes.[13] Inhibition of this pathway by HMBME leads to the induction of apoptosis in cancer cells.[13]
Akt/NF-κB Signaling Pathway Inhibition
Caption: Diagram 2: Inhibition of Akt/NF-κB Pathway by a Methoxybenzoic Acid Derivative.
Safety and Handling
This compound is classified as an irritant.[19]
-
Hazard Statements:
-
Precautionary Statements:
-
Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid dust inhalation.
Conclusion
This compound is a compound with well-defined theoretical properties that make it a predictable and useful reagent in organic synthesis. While comprehensive experimental data on this specific isomer is not abundant in the literature, its characteristics can be reliably inferred from established principles of organic chemistry and data from related compounds. Its role as a precursor for molecules with potential anticancer activity highlights its importance for professionals in drug development. The provided protocols offer a solid foundation for its synthesis and characterization in a research setting.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. quora.com [quora.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. jascoinc.com [jascoinc.com]
- 8. This compound | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. rsc.org [rsc.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. byjus.com [byjus.com]
- 17. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. 74317-85-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-methoxybenzoic acid, a halogenated derivative of p-anisic acid, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a methoxy group para to it, offers multiple reaction sites for derivatization. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, with a focus on its role as a key intermediate in medicinal chemistry. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data. Furthermore, potential biological signaling pathways influenced by structurally related compounds are illustrated to highlight its therapeutic potential.
Introduction and Historical Context
While the precise date and discoverer of this compound are not prominently documented in readily accessible historical records, its utility as a synthetic intermediate has been recognized for decades. Early research on brominated benzoic acids likely led to its synthesis as part of systematic studies on the effects of halogenation on the properties and reactivity of aromatic carboxylic acids. A notable early reference in the context of related bromomethoxybenzoic acids appears in the Journal of Organic Chemistry in 1977, which discussed bromine rearrangement during the demethylation of these compounds.[1] This suggests that by this period, such compounds were available for mechanistic studies. The primary historical and ongoing interest in this compound lies in its role as a precursor for more complex molecules, leveraging the reactivity of the bromine atom for cross-coupling reactions and the carboxylic acid for amide bond formation and other modifications.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole | [3] |
| CAS Number | 74317-85-4 | [2] |
| Molecular Formula | C₈H₇BrO₃ | [2] |
| Molecular Weight | 231.04 g/mol | [2] |
| Appearance | Light yellow to off-white powder/solid | |
| Melting Point | 199 °C | |
| Boiling Point | 313.6 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents. | |
| pKa | Data not readily available | |
| LogP | ~2.14 - 2.5 | [2][4] |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): Proton NMR spectra of this compound would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The aromatic region would display a specific splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon atom attached to the bromine, and the carbons of the methoxy group and the aromatic ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretching vibrations of the methyoxy group and the carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the bromination of 4-methoxybenzoic acid (p-anisic acid). The methoxy group is an ortho-, para-director; however, the para position is blocked by the carboxylic acid group, directing the bromination to the ortho position.
General Synthesis Workflow
The synthesis of this compound from 4-methoxybenzoic acid can be represented by the following workflow:
Detailed Experimental Protocol: Bromination of 4-Methoxybenzoic Acid
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Water
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzoic acid in glacial acetic acid.
-
Slowly add bromine to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
After the addition of bromine is complete, heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add water to the cooled reaction mixture to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted bromine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry due to the presence of three key functional groups: the carboxylic acid, the bromine atom, and the methoxy group. These features allow for a variety of chemical transformations, making it a versatile scaffold for the synthesis of diverse molecular architectures with potential therapeutic applications.
Role as a Synthetic Intermediate
The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be readily converted into esters, amides, or other derivatives.
Potential Therapeutic Areas
Derivatives of this compound have been investigated for a range of biological activities, including:
-
Anti-inflammatory Agents: Benzoic acid derivatives are known to possess anti-inflammatory properties. The structural features of this compound make it a candidate for the development of novel anti-inflammatory drugs.
-
Anticancer Agents: The ability to introduce diverse substituents via the bromine atom allows for the synthesis of libraries of compounds that can be screened for anticancer activity.
-
Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial activity. Derivatives of this compound could be explored for their potential as antibacterial or antifungal agents.
Potential Biological Signaling Pathways
While direct studies on the biological mechanism of action of this compound are limited, research on structurally related bromophenol and benzoic acid derivatives provides insights into potential signaling pathways that could be modulated by this compound or its derivatives.
Nrf2/HO-1 Pathway in Oxidative Stress Response
Several studies on bromophenol compounds have demonstrated their ability to protect cells from oxidative damage by activating the Nrf2/HO-1 pathway.[5][6][7] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription and subsequent protection against oxidative damage.
The potential involvement of a this compound derivative in this pathway can be visualized as follows:
TLR/NF-κB Signaling in Inflammation
Derivatives of brominated benzoic acids have also been shown to exert anti-inflammatory effects by modulating the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway.[8] TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. Activation of TLRs triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Inhibition of this pathway can therefore reduce inflammation.
The potential inhibitory effect of a this compound derivative on this pathway is depicted below:
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the synthesis of a wide range of biologically active compounds. While its own biological activity is not extensively studied, the known anti-inflammatory and antioxidant properties of structurally related molecules suggest that derivatives of this compound are promising candidates for the development of new therapeutics. The detailed synthetic and analytical protocols provided in this guide will be a valuable resource for researchers working with this important building block. Further investigation into the direct biological effects and mechanisms of action of this compound and its novel derivatives is warranted to fully explore its therapeutic potential.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 74317-85-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on 4-methoxybenzoic acid (also known as p-anisic acid). 4-Methoxybenzoic acid is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials, making a thorough understanding of its reactivity essential for professionals in chemical research and drug development.[1] This document details the regiochemical outcomes, provides specific experimental protocols for key reactions, summarizes quantitative data, and visualizes the underlying principles and workflows.
Core Principles: Regioselectivity in the Substitution of 4-Methoxybenzoic Acid
The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the two substituents on the aromatic ring: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.
-
Methoxy Group (-OCH₃): This group is a powerful activating substituent. The oxygen atom's lone pairs donate electron density to the benzene ring through resonance (a +M effect). This increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself.[2] This electron donation is concentrated at the ortho and para positions, making the methoxy group an ortho, para-director.
-
Carboxylic Acid Group (-COOH): This group is a deactivating substituent. Both through induction (-I effect) and resonance (-M effect), the carbonyl group withdraws electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles.[3] Electron-withdrawing groups of this nature are meta-directors.
Resolution of Directing Effects: When both an activating and a deactivating group are present, the directing effect of the more powerful activating group dominates .[4] In the case of 4-methoxybenzoic acid, the strongly activating methoxy group dictates the position of electrophilic attack. Since the para position is already occupied by the carboxylic acid, substitution is directed to the positions ortho to the methoxy group, which are C3 and C5. Due to steric hindrance from the adjacent carboxylic acid at the C4 position, electrophilic attack predominantly occurs at the C3 position .
Caption: Logical flow of directing effects in the electrophilic substitution of 4-methoxybenzoic acid.
Key Electrophilic Aromatic Substitution Reactions
The enhanced reactivity imparted by the methoxy group allows for a variety of substitution reactions, including nitration, halogenation, and sulfonation.[2]
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. This reaction on 4-methoxybenzoic acid selectively yields 3-nitro-4-methoxybenzoic acid.
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction can be controlled to produce either mono- or di-substituted products. Bromination of 4-methoxybenzoic acid, for example, can yield 3-bromo-4-methoxybenzoic acid or 3,5-dibromo-4-methoxybenzoic acid depending on the stoichiometry of the brominating agent.[5]
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (oleum).[5] For 4-methoxybenzoic acid, the reaction is expected to yield 4-methoxy-3-sulfobenzoic acid, following the directing influence of the methoxy group.
Friedel-Crafts Reactions (Alkylation and Acylation)
Friedel-Crafts reactions are generally not effective on 4-methoxybenzoic acid. The presence of the strongly deactivating carboxylic acid group makes the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated under Friedel-Crafts conditions.[6][7][8]
Quantitative Data Summary
The following table summarizes the conditions and outcomes for key electrophilic aromatic substitution reactions on 4-methoxybenzoic acid.
| Reaction | Electrophile (Reagent) | Catalyst / Conditions | Major Product | Yield | Reference(s) |
| Nitration | NO₂⁺ (HNO₃ / H₂SO₄) | 0°C to Room Temp | 3-Nitro-4-methoxybenzoic acid | ~88.5% | [9] |
| Mono-bromination | Br⁺ (Br₂ / Acetic Acid) | FeCl₃, 45-78°C | 3-Bromo-4-methoxybenzoic acid | High | [10] |
| Di-bromination | Br⁺ (Br₂ / Acetic Acid) | FeBr₃, Reflux | 3,5-Dibromo-4-methoxybenzoic acid | High | [2] |
| Sulfonation | SO₃ (Fuming H₂SO₄) | 0-80°C | 4-Methoxy-3-sulfobenzoic acid | N/A | [5] |
Detailed Experimental Protocols
Protocol for Nitration to 3-Nitro-4-methoxybenzoic acid
This protocol is adapted from patented industrial processes.[9]
Materials:
-
4-Methoxybenzoic acid (anisic acid)
-
60% Nitric Acid
-
Water
Procedure:
-
Suspend 10 g of 4-methoxybenzoic acid in 140 g of 60% nitric acid in a suitable reaction vessel.
-
While stirring, heat the suspension to 90°C over a period of 30 minutes. The solid should completely dissolve.
-
Maintain the solution at 90°C and continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Gradually cool the reaction solution to room temperature. The crystalline product will precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected product thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum. The expected product is white crystalline 3-nitro-4-methoxybenzoic acid. (Reported Yield: 88.5%).[9]
Caption: Workflow for the nitration of 4-methoxybenzoic acid.
Protocol for Di-bromination to 3,5-Dibromo-4-methoxybenzoic acid
This protocol is a standard laboratory procedure for the exhaustive bromination of activated benzoic acids.[2]
Materials:
-
4-Methoxybenzoic acid
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃)
-
Glacial Acetic Acid
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.0 equivalent of 4-methoxybenzoic acid in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
From the dropping funnel, add a solution of 2.2 equivalents of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.
-
Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color of bromine disappears.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool, collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Workflow for the di-bromination of 4-methoxybenzoic acid.
Protocol for Sulfonation to 4-Methoxy-3-sulfobenzoic acid (General Procedure)
Materials:
-
4-Methoxybenzoic acid
-
Fuming Sulfuric Acid (Oleum, ~20% SO₃)
-
Ice bath
Procedure:
-
Caution: Fuming sulfuric acid is extremely corrosive and reacts violently with water. All work must be conducted in a fume hood with appropriate personal protective equipment.
-
Place the 4-methoxybenzoic acid in a dry, round-bottom flask equipped with a stirrer.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly and carefully add fuming sulfuric acid to the flask with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 40-60°C) for 1-2 hours to ensure the reaction completes.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolate the resulting solid by vacuum filtration and wash with a minimal amount of ice-cold water.
-
The crude product can be purified by recrystallization from water.
References
- 1. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 3. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 4. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 9. benchchem.com [benchchem.com]
- 10. SULFURIC ACID, FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Commercial Availability and Synthetic Utility of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxybenzoic acid (CAS No. 74317-85-4) is a valuable substituted aromatic carboxylic acid that serves as a key building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic placement of the bromo, methoxy, and carboxylic acid functionalities allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and its application in synthetic methodologies, notably the Suzuki-Miyaura cross-coupling reaction.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available compound typically ranges from 95% to over 99%. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | 74317-85-4 | C₈H₇BrO₃ | 231.04 | ≥95% - 97% | Grams to Kilograms |
| Santa Cruz Biotechnology | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Not specified | Grams |
| ChemScene | 74317-85-4 | C₈H₇BrO₃ | 231.04 | ≥97% | Milligrams to Kilograms |
| Leap Chem | 74317-85-4 | C₈H₇BrO₃ | 231.04 | ≥99% | Inquire for details |
| BLD Pharm | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Not specified | Inquire for details |
| Fisher Scientific | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Varies by brand | Grams to Kilograms |
| Ambeed | 74317-85-4 | C₈H₇BrO₃ | 231.04 | Not specified | Inquire for details |
Note: This table is not exhaustive and represents a selection of common suppliers. Pricing and availability are subject to change and should be confirmed with the respective supplier.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole |
| Appearance | Light yellow to off-white powder/solid |
| Melting Point | ~119 °C |
| Boiling Point | ~313.6 °C at 760 mmHg |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)O |
| InChI Key | SEJVMKLJNIKFAF-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound via Electrophilic Bromination
This protocol is a representative method adapted from the synthesis of structurally similar brominated methoxybenzoic acids. The synthesis involves the electrophilic bromination of 4-methoxybenzoic acid.
Materials:
-
4-methoxybenzoic acid
-
Glacial acetic acid
-
Bromine
-
Iron(III) bromide (FeBr₃) (catalyst)
-
Sodium thiosulfate solution (10%)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide.
-
From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water.
-
Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
The precipitated crude product is then collected by vacuum filtration and washed thoroughly with cold water.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product.
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the hot filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (with 0.1% formic acid) is a common mobile phase. The exact ratio may need to be optimized. A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample of the synthesized and purified product dissolved in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and functional materials.
General Experimental Workflow for Suzuki-Miyaura Coupling
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-4-methoxybenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is pivotal in synthesizing substituted biaryl-2-carboxylic acids, a scaffold of significant interest in medicinal chemistry and materials science. This document outlines optimized reaction protocols, presents comparative data for various coupling partners, and discusses the application of the resulting products in drug discovery, particularly as URAT1 inhibitors for the potential treatment of hyperuricemia and gout.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and broad functional group tolerance.[1] this compound is a valuable substrate in this reaction, yielding 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid derivatives. These structures are prevalent in a wide range of biologically active molecules and functional materials. The ability to introduce diverse aryl and heteroaryl groups at the 2-position of the benzoic acid scaffold allows for the systematic exploration of chemical space in drug discovery programs.[2]
Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of various biological targets. Notably, they have been investigated as inhibitors of the urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid.[3] Dysregulation of URAT1 is a primary cause of hyperuricemia, which can lead to gout. The development of novel URAT1 inhibitors is therefore a significant therapeutic goal.[3]
Data Presentation: Suzuki Coupling of this compound
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from reactions with structurally similar substrates to provide an indication of expected performance.[4] The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent system. Optimization may be required for specific substrates.
| Arylboronic Acid | Product | Representative Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Phenylboronic Acid | 4-Methoxy-[1,1'-biphenyl]-2-carboxylic acid | 81 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |
| 4-Methylphenylboronic acid | 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid | 85 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |
| 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid | 92 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |
| 4-Chlorophenylboronic acid | 4'-Chloro-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid | 80 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |
| 3-Thienylboronic acid | 4-Methoxy-2-(thiophen-3-yl)benzoic acid | 73 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biphenyl-2-carboxylic acid derivative.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery Workflow for URAT1 Inhibitors
Caption: Drug discovery workflow for developing URAT1 inhibitors.
Simplified Signaling Pathway of URAT1 in Renal Urate Reabsorption
Caption: Inhibition of URAT1-mediated urate reabsorption.
References
Sonogashira Coupling of 2-Bromo-4-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-Bromo-4-methoxybenzoic acid. This challenging substrate, characterized by steric hindrance from the ortho-bromo and carboxylic acid groups and the electronic-donating nature of the methoxy group, requires careful optimization of reaction conditions to achieve high yields and minimize side products.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3]
The coupling of this compound presents specific challenges. The steric bulk around the bromine atom can impede the oxidative addition step in the catalytic cycle. Furthermore, the electron-rich nature of the aromatic ring, due to the methoxy group, can decrease the reactivity of the aryl bromide.[4] A common side reaction to consider is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the presence of oxygen and high concentrations of the copper(I) co-catalyst.[4]
This guide offers two detailed protocols: a traditional copper-catalyzed method and a copper-free alternative, which can be advantageous in avoiding Glaser homocoupling and simplifying purification.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, providing a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Conditions | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | 1-5 mol% loading is common.[1] For sterically hindered substrates, catalysts with bulky phosphine ligands are often preferred. |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading.[1] Not required for copper-free protocols. |
| Ligand | PPh₃, XPhos, P(t-Bu)₃ | Bulky and electron-rich phosphine ligands can improve reaction rates and yields with hindered aryl bromides. |
| Base | Et₃N, i-Pr₂NH, K₂CO₃, Cs₂CO₃ | An amine base is often used as both the base and a solvent or co-solvent.[2] The basicity should be sufficient to deprotonate the terminal alkyne and neutralize the HBr formed. The carboxylic acid group of the substrate will likely be deprotonated by the amine base. |
| Solvent | THF, DMF, Toluene, Dioxane | Anhydrous and degassed solvents are crucial to prevent side reactions.[1] |
| Temperature | Room Temperature to 100 °C | Aryl bromides are less reactive than aryl iodides and often require heating.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and suppress oxidative homocoupling of the alkyne.[4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol outlines a traditional approach utilizing a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[5][6]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can minimize alkyne homocoupling.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃ or XPhos) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv) or an amine base like diisopropylamine.
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound, the palladium catalyst, the ligand (if separate), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.[1][6]
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
2-Bromo-4-methoxybenzoic Acid: A Key Building Block in the Synthesis of Novel Kinase Inhibitors for Cancer Therapy
For Immediate Release
Shanghai, China – December 24, 2025 – 2-Bromo-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of complex pharmaceutical molecules. Its unique structural features, including a carboxylic acid, a methoxy group, and a bromine atom, provide multiple reactive sites for the construction of diverse molecular scaffolds. This makes it an invaluable building block for the development of novel therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
Application in the Synthesis of PI3K/mTOR Inhibitors
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of anticancer therapies.[1] this compound is a key precursor for the synthesis of a class of potent PI3K/mTOR inhibitors. The bromine atom on the aromatic ring allows for the strategic introduction of various heterocyclic moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds.
A pivotal application of this compound is in the synthesis of 2-(2-aminopyrimidin-5-yl)-4-methoxybenzoic acid, a key intermediate for a range of kinase inhibitors. This transformation is typically achieved through a Suzuki-Miyaura coupling reaction with a pyrimidine-5-boronic acid derivative. The resulting biaryl structure is a common motif in numerous pharmacologically active molecules, including inhibitors of PI3K and mTOR.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Kinase Inhibitor Intermediate
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrimidine-5-boronic acid pinacol ester to yield a key intermediate for PI3K/mTOR inhibitors.
Materials:
-
This compound
-
2-Aminopyrimidine-5-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 2-aminopyrimidine-5-boronic acid pinacol ester (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 equiv) and RuPhos (0.10 equiv) in a small amount of anhydrous 1,4-dioxane. Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to this compound.
-
Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-aminopyrimidin-5-yl)-4-methoxybenzoic acid.
Quantitative Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminopyrimidine-5-boronic acid pinacol ester | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 16 | ~75-85 |
Note: Yields are representative and can vary based on the specific reaction conditions and scale.
Visualizing the PI3K/mTOR Signaling Pathway and Synthetic Workflow
To better understand the biological context and the synthetic strategy, the following diagrams are provided.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its utility in constructing complex molecular architectures, particularly through robust and reliable methods like the Suzuki-Miyaura coupling, makes it a key component in the development of novel kinase inhibitors. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of new and effective therapies for cancer and other diseases.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles provided by its bromine atom and carboxylic acid group. The electron-donating methoxy group also influences the reactivity of the aromatic ring. The following sections detail key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing protocols and representative data to facilitate the synthesis of diverse derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are characterized by their high functional group tolerance, broad substrate scope, and generally mild reaction conditions, making them invaluable in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] For this compound, the bromine atom serves as a reactive site for these transformations, enabling the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, to form a C-C bond.[2] This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. These conditions can serve as a starting point for optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-methoxy-acetonitrile | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3) | 2-MeTHF | 100 | 18 | 91[3] |
| 3 | 4-Amino-3-bromobenzoic acid | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 | 85-95[4] |
| 4 | Ethyl 2-bromo-4-methoxybenzoate | Arylboronic acid | Pd(acac)₂ (5) | CataCXium A·HI (10) | DIPEA | Anisole | 120 | 24 | 70-90[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the product.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Mandatory Visualization:
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Bromo-4-methoxybenzoic Acid in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Bromo-4-methoxybenzoic acid in materials science, drawing upon established principles and synthetic methodologies for analogous compounds. While direct literature on the materials science applications of this specific molecule is limited, its chemical structure suggests its utility as a versatile building block in the synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and specialty polymers. The protocols provided are illustrative and may require optimization for specific research applications.
Introduction
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₇BrO₃. Its key structural features for materials science applications include:
-
A carboxylic acid group that can act as a coordinating ligand for metal ions, forming coordination polymers and MOFs.
-
A bromo substituent that can serve as a reactive site for post-synthetic modification or influence the electronic properties of the resulting material.
-
A methoxy group which can affect the steric and electronic properties of the molecule, potentially influencing the framework topology of MOFs or the solubility and processability of polymers.
These features make this compound a promising candidate for the development of new materials with tailored properties for applications in gas storage, catalysis, sensing, and organic electronics.
Potential Applications in Materials Science
Based on the known chemistry of similar brominated and methoxylated benzoic acid derivatives, potential applications for this compound in materials science include:
-
As an Organic Linker in Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form porous, crystalline frameworks. The bromo and methoxy groups can functionalize the pores, influencing the MOF's properties such as selective gas adsorption or catalytic activity.
-
As a Monomer for Specialty Polymers: The carboxylic acid can be converted to other functional groups suitable for polymerization. The bromo group can be used as a handle for cross-linking or further functionalization of the polymer.
-
As a Precursor for Functional Organic Materials: Through organic synthesis, this compound can be converted into more complex molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Experimental Protocols
The following are hypothetical protocols based on general synthetic procedures for materials incorporating similar benzoic acid derivatives.
3.1. Protocol for the Solvothermal Synthesis of a Hypothetical MOF (M-BMBA)
This protocol describes a general procedure for the synthesis of a Metal-Organic Framework using this compound (BMBA) as the organic linker.
Materials:
-
This compound (BMBA)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment:
-
Scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 23.1 mg) and Zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
Cap the vial tightly and place it in an oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should have formed.
-
Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).
-
To remove residual DMF from the pores, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol every 8 hours.
-
After the solvent exchange, decant the ethanol and dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated MOF.
3.2. Protocol for the Synthesis of a Hypothetical Polyester via Polycondensation
This protocol outlines a potential route to a polyester using a derivative of this compound.
Step 1: Synthesis of a Dihydroxy-functionalized Monomer
-
Convert the carboxylic acid of this compound to an ester (e.g., methyl ester).
-
Perform a Suzuki cross-coupling reaction at the bromo position with a boronic acid containing two protected hydroxyl groups.
-
Deprotect the hydroxyl groups to yield the diol monomer.
Step 2: Polycondensation
-
In a reaction flask equipped with a stirrer and a nitrogen inlet, combine the dihydroxy-functionalized monomer with an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) in a suitable solvent (e.g., dry tetrahydrofuran).
-
Add a base (e.g., pyridine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation
The following tables are illustrative examples of how quantitative data for a hypothetical MOF synthesized from this compound could be presented.
Table 1: Crystallographic Data for Hypothetical M-BMBA MOF
| Parameter | Value |
| Empirical Formula | C₁₆H₁₂Br₂O₈Zn₄ |
| Formula Weight | 845.68 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.45 |
| b (Å) | 15.78 |
| c (Å) | 18.92 |
| V (ų) | 6105.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 0.920 |
Table 2: Gas Adsorption Data for Hypothetical M-BMBA MOF
| Gas Adsorbate | Temperature (K) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| N₂ | 77 | 1250 | 0.55 |
| CO₂ | 273 | - | - |
| H₂ | 77 | - | - |
Visualizations
Diagram 1: Hypothetical Solvothermal Synthesis Workflow
Caption: Workflow for the hypothetical solvothermal synthesis of a MOF.
Diagram 2: Potential Applications of this compound in Materials
Application Notes and Protocols for the Derivatization of 2-Bromo-4-methoxybenzoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-bromo-4-methoxybenzoic acid, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed protocols for the synthesis of amide, ester, and biaryl derivatives and discusses their potential for biological screening, drawing on existing data for structurally similar compounds.
Introduction
This compound is a valuable starting material in medicinal chemistry. The presence of a carboxylic acid, a bromine atom, and a methoxy group offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries for biological screening. The carboxylic acid can be readily converted into amides and esters, modulating the compound's physicochemical properties such as solubility and cell permeability. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups, thereby expanding the structural diversity and potential biological activity. The methoxy group can also influence the molecule's conformation and interaction with biological targets.
Derivatives of benzoic acid and related aromatic compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic derivatization of this compound allows for the exploration of these activities and the development of novel therapeutic agents.
Derivatization Strategies
The derivatization of this compound can be broadly categorized into three main approaches:
-
Amide Bond Formation: Conversion of the carboxylic acid to an amide is a common strategy to introduce a wide variety of substituents and to mimic peptide bonds.
-
Esterification: Esterification can be used to generate prodrugs or to modify the pharmacokinetic profile of the parent compound.
-
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the synthesis of biaryl structures, which are prevalent in many biologically active molecules.
dot
Caption: Derivatization pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methoxybenzamide Derivatives
This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound.
Step 1: Synthesis of 2-Bromo-4-methoxybenzoyl chloride
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude 2-bromo-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the crude 2-bromo-4-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Biological Screening and Potential Applications
While specific biological data for derivatives of this compound is limited in publicly available literature, the structural motifs present in its derivatives are found in numerous biologically active compounds. This suggests that a library of compounds derived from this scaffold would be valuable for screening against various biological targets.
Anticancer Activity
Derivatives of benzoic acid and related structures have demonstrated significant potential as anticancer agents. For instance, a chalcone derivative synthesized from the related 2-bromo-4,5-dimethoxybenzaldehyde, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, exhibited moderate cytotoxic activity against the MCF-7 breast cancer cell line. [1]
| Compound | Cancer Cell Line | Activity | IC₅₀ | Reference |
|---|
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | Moderate Cytotoxicity | 42.19 µg/mL | [1]|
Screening Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Antimicrobial Activity
Halogenated and methoxylated aromatic compounds are known to possess antimicrobial properties. Biaryl derivatives synthesized via Suzuki coupling have also shown promising antibacterial activity. For example, certain biphenyl derivatives have demonstrated potent activity against antibiotic-resistant bacteria.
Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a promising scaffold for the development of novel, biologically active compounds. The synthetic protocols provided herein offer a straightforward approach to generating a diverse library of amide, ester, and biaryl derivatives. The structural similarity of these derivatives to known anticancer and antimicrobial agents suggests that they are excellent candidates for biological screening. Further investigation into the structure-activity relationships of these compounds could lead to the discovery of potent and selective therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Bromo-4-methoxybenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-methoxybenzoic acid or its esters (like ethyl 4-methoxybenzoate), and isovanillin (3-hydroxy-4-methoxybenzaldehyde) which can be brominated and subsequently oxidized. The choice often depends on the desired substitution pattern and the availability and cost of the starting materials.[1]
Q2: What are the typical brominating agents used in this synthesis?
A2: Common brominating agents include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and tetrabutylammonium tribromide (Bu₄NBr₃).[1][2] The choice of agent can influence the reaction's selectivity and safety. NBS is often considered a milder and easier-to-handle alternative to liquid bromine.
Q3: What are the expected major and minor side products in this synthesis?
A3: The primary side products are typically other brominated isomers and unreacted starting material. The methoxy group is an ortho, para-director.[1] Therefore, bromination of 4-methoxybenzoic acid can lead to the formation of 3-bromo-4-methoxybenzoic acid and 3,5-dibromo-4-methoxybenzoic acid. Over-bromination can also occur, especially with an excess of the brominating agent or prolonged reaction times.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][3]
Q5: My final product is not pure. How can I purify it?
A5: Recrystallization is a standard and effective method for purifying the final product.[4] A common solvent system for recrystallization is a mixture of ethanol and water.[3] If isomers are present, column chromatography may be necessary for separation.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time and continue to monitor using TLC or HPLC until the starting material is consumed.[1] - Gradually increase the reaction temperature, but be cautious of potential side reactions. |
| Insufficient Brominating Agent | - Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. For dibromination, at least two equivalents are necessary.[1] |
| Suboptimal Reaction Conditions | - The choice of solvent can significantly impact the reaction. Acetic acid or halogenated solvents like dichloromethane are commonly used.[5][6] - For certain substrates, the addition of a catalyst or promoter, such as a Lewis acid or a bromide source, can enhance reactivity.[3] |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize loss of product into the aqueous phase. - Ensure the pH is appropriately adjusted during precipitation to maximize product recovery. |
| Formation of Side Products | - Control the stoichiometry of the brominating agent to minimize over-bromination. - Optimize the reaction temperature and time to favor the desired product. Lower temperatures can sometimes increase selectivity. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Increase reaction time or temperature as described above. - Ensure efficient mixing of the reactants. |
| Formation of the ortho-isomer (3-Bromo-4-methoxybenzoic acid) | - The methoxy group directs bromination to the ortho and para positions. While the desired product is the 2-bromo isomer, formation of the 3-bromo isomer is possible.[1] - Purification by recrystallization or column chromatography is necessary to separate the isomers.[1] |
| Over-bromination (e.g., 2,5-dibromo-4-methoxybenzoic acid) | - Use a controlled amount of the brominating agent (closer to a 1:1 molar ratio of substrate to brominating agent). - Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Ring Oxidation | - This can occur with strong brominating agents or harsh reaction conditions.[1] - Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[1] |
Experimental Protocols
Protocol 1: Bromination of 4-methoxybenzoic acid using Bromine in Acetic Acid
This protocol is a general method for the direct bromination of 4-methoxybenzoic acid.
Materials:
-
4-methoxybenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 4-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a stoichiometric amount of bromine dissolved in a small amount of acetic acid to the reaction mixture with continuous stirring. Maintain the reaction temperature below 25°C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with cold water to remove any unreacted bromine and acetic acid.
-
Dry the crude product.
-
Further purify the product by recrystallization from an ethanol/water mixture.
Protocol 2: High-Yield Synthesis of 2-Bromo-5-methoxybenzoic Acid using NBS
This method, adapted from a patented procedure, provides high yields of the desired product.[5]
Materials:
-
m-Methoxybenzoic acid
-
Dichloromethane
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Potassium Bromide
-
Red Phosphorus
-
Four-neck flask
-
Stirrer
Procedure:
-
In a 500mL four-neck flask, add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.[5]
-
Begin stirring and add 26.7g (0.15mol) of N-bromosuccinimide at 25°C.[5]
-
Control the reaction temperature between 25-30°C and react for 3 hours.[5]
-
Monitor the reaction of the starting material by HPLC.[5]
-
Once the reaction is complete, pour the reaction liquid into 200g of ice water to quench the reaction.[5]
-
Recover the dichloromethane under reduced pressure.[5]
-
Filter the mother liquor and recrystallize the solid from ethanol to obtain 2-bromo-5-methoxybenzoic acid.[5] This method has reported yields of up to 93.4%.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Bromo-4,5-dimethoxybenzoic Acid Synthesis
The following data is adapted from a patent describing the bromination of 3,4-dimethoxybenzoic acid.[7]
| Bromine (equivalents) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1.0 | 10 | 24 | 90.1 |
| 1.0 | 25 | 8 | 92.5 |
| 1.0 | 45 | 3 | 91.8 |
| 1.1 | 25 | 8 | 96.2 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
troubleshooting low conversion in 2-Bromo-4-methoxybenzoic acid reactions
Welcome to the technical support center for reactions involving 2-Bromo-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and FAQs address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura coupling reactions with substrates like this compound can stem from several factors. The electronic nature of the methoxy group and the steric hindrance from the ortho-bromo substituent can influence reactivity. Key areas to investigate include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step. The choice of base is critical to facilitate this step.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and certain bases.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction.
Q2: I am observing significant byproduct formation in my cross-coupling reaction. What are the likely side products and how can I minimize them?
A2: Common byproducts in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing of the reaction mixture is crucial to minimize this side reaction.
-
Debromination of this compound: The bromo group can be replaced by a hydrogen atom, particularly under harsh reaction conditions (e.g., high temperature, prolonged reaction times) or if there are sources of hydride in the reaction mixture.
-
Decarboxylation: While less common under typical cross-coupling conditions, the carboxylic acid group may be lost at very high temperatures.
To minimize these side reactions, it is important to carefully control the reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents.
Q3: My esterification of this compound is not going to completion. What should I try?
A3: Incomplete esterification can be due to several factors:
-
Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either use a large excess of the alcohol or remove the water that is formed during the reaction (e.g., using a Dean-Stark apparatus or molecular sieves).
-
Steric Hindrance: The bromo group at the ortho position can sterically hinder the approach of the alcohol to the carboxylic acid. Using a less bulky alcohol or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.
-
Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Q4: I am having difficulty with the amide coupling of this compound. What are some troubleshooting tips?
A4: Challenges in amide coupling can arise from:
-
Poor Activation of the Carboxylic Acid: The choice of coupling reagent is critical. For sterically hindered carboxylic acids, more potent activating agents like HATU or COMU may be more effective than standard carbodiimides like EDC.
-
Low Nucleophilicity of the Amine: If the amine is electron-deficient or sterically hindered, the reaction may be slow. Using a non-nucleophilic base (e.g., DIPEA) can help to deprotonate the amine and increase its reactivity.
-
Side Reactions: The activated carboxylic acid can be unstable and may decompose if the amine is not added promptly or if the reaction temperature is too high.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls; starting material remains | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing of solvents and reagents. |
| Insufficiently strong base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often more effective for challenging substrates. | |
| Low reaction temperature | Gradually increase the reaction temperature in 10-20 °C increments. Consider using a higher-boiling solvent like dioxane or DMF. | |
| Poor reagent solubility | Try a different solvent system (e.g., dioxane/water, toluene/water, or DMF) to ensure all components are in solution. | |
| Significant homocoupling of boronic acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). |
| Significant debromination of starting material | Reaction conditions too harsh | Lower the reaction temperature and/or shorten the reaction time. |
| Inappropriate ligand | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress debromination. |
Low Yield in Fischer Esterification
| Symptom | Potential Cause | Suggested Solution |
| Reaction does not go to completion | Equilibrium limitation | Use a large excess of the alcohol (if feasible) or remove water using a Dean-Stark trap or molecular sieves. |
| Insufficient acid catalyst | Increase the amount of catalyst (e.g., H₂SO₄ or TsOH) to 5-10 mol%. | |
| Steric hindrance | Increase the reaction temperature and/or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction. | |
| Product decomposition | Reaction temperature too high | Lower the reflux temperature by using a lower-boiling alcohol if possible, or perform the reaction at a lower temperature for a longer duration. |
Incomplete Amide Coupling
| Symptom | Potential Cause | Suggested Solution |
| Low conversion to amide product | Inefficient carboxylic acid activation | Use a more powerful coupling reagent such as HATU, HBTU, or COMU. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. |
| Low nucleophilicity of the amine | Add a non-nucleophilic base like DIPEA or 2,6-lutidine to the reaction mixture. | |
| Steric hindrance | Increase the reaction temperature moderately (e.g., to 40-60 °C). | |
| Formation of side products | Decomposition of activated intermediate | Maintain a low reaction temperature during the activation step and add the amine promptly. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude ester. Purify further by chromatography or distillation if necessary.
General Protocol for Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree for troubleshooting low conversion in reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: A simplified signaling pathway for amide bond formation.
Technical Support Center: Synthesis of 2-Bromo-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
The synthesis of this compound via electrophilic bromination of 4-methoxybenzoic acid typically yields a mixture of isomers and potentially over-brominated products. The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group. Since the para position is occupied by the carboxylic acid group, substitution occurs at the ortho positions.
The most common byproducts include:
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3-Bromo-4-methoxybenzoic acid: This is often the major monobrominated isomer due to less steric hindrance compared to the 2-position.
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3,5-Dibromo-4-methoxybenzoic acid: This di-brominated product can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.
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Unreacted 4-methoxybenzoic acid: Incomplete reactions will result in the presence of the starting material.
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Oxidation products: Under harsh reaction conditions, oxidation of the aromatic ring can occur, leading to undesired byproducts.[1]
Q2: How can I improve the regioselectivity to favor the formation of the 2-bromo isomer?
Achieving high regioselectivity for the ortho-position (2-position) over the meta-position (3-position) can be challenging. Some strategies to enhance the yield of this compound include:
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Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), are often more selective than molecular bromine (Br₂).[1]
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Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which may influence the isomer ratio.
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Use of a Directing Group: In some cases, a temporary directing group can be installed to favor ortho-substitution.
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Catalyst Selection: The use of specific catalysts can influence the regioselectivity of the bromination.
Q3: What are the recommended methods for purifying this compound from its isomers?
The separation of this compound from its 3-bromo isomer can be difficult due to their similar physical properties. Common purification techniques include:
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified through experimentation to selectively crystallize the desired isomer.
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Column Chromatography: Silica gel column chromatography can be an effective method for separating the isomers. A range of solvent systems (e.g., hexane/ethyl acetate) should be tested to achieve optimal separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction time. - Gently increase the reaction temperature. - Ensure the brominating agent is fresh and active. |
| Formation of multiple byproducts. | - Use a more selective brominating agent like NBS. - Optimize the stoichiometry of the reactants; avoid a large excess of the brominating agent. - Control the reaction temperature carefully. | |
| Product loss during workup and purification. | - Optimize the extraction and washing steps to minimize loss. - Carefully select the solvent system for recrystallization or column chromatography to maximize recovery. | |
| High percentage of 3-Bromo-4-methoxybenzoic acid isomer | The 3-position is sterically less hindered and electronically favored for bromination. | - Experiment with different solvents, as they can influence regioselectivity. - Explore the use of catalysts that may favor ortho-bromination. - Consider a multi-step synthetic route involving a directing group if high purity of the 2-bromo isomer is critical. |
| Presence of 3,5-Dibromo-4-methoxybenzoic acid | Excess of brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Reaction time is too long or temperature is too high. | - Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed. - Lower the reaction temperature. | |
| Product is discolored | Presence of residual bromine. | - Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. |
| Formation of colored impurities due to side reactions. | - Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities. |
Experimental Protocols
General Protocol for the Bromination of 4-Methoxybenzoic Acid
This protocol is a general procedure and may require optimization to favor the formation of the 2-bromo isomer.
Materials:
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4-Methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve 4-methoxybenzoic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes while stirring vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
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Transfer the mixture to a separatory funnel and extract with an organic solvent.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to separate the isomers.
Visualizations
Logical Relationship of Byproduct Formation
Caption: Logical flow of product and byproduct formation.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step experimental and purification workflow.
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-4-methoxybenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this compound can often be attributed to its specific structural features. As an electron-rich aryl halide with potential for steric hindrance from the ortho-bromo and carboxylic acid groups, several factors should be considered:
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Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient. More robust systems with bulky, electron-rich phosphine ligands are often necessary to overcome the higher activation energy for oxidative addition with this electron-rich substrate.
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Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause side reactions. The presence of the carboxylic acid group, which will be deprotonated to a carboxylate, can also influence the reaction by coordinating to the palladium catalyst.
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Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause catalyst decomposition and promote side reactions.
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Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: Common side reactions in the Suzuki coupling of this compound include:
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Homocoupling: The formation of a biaryl product from the self-coupling of the boronic acid is often due to the presence of oxygen. To minimize this, ensure all solvents and the reaction mixture are thoroughly degassed.
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Dehalogenation: The bromine atom on this compound can be replaced by a hydrogen atom. This can be influenced by the choice of base and the presence of protic sources in the reaction mixture. Using anhydrous solvents and carefully selecting the base can mitigate this.
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Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, especially if it is unstable. Using fresh, high-quality boronic acids or more stable derivatives like pinacol esters can help.
Q3: How does the carboxylic acid group on this compound affect the reaction?
A3: The carboxylic acid group can interfere with the Suzuki coupling in a few ways.[1] Under the basic conditions of the reaction, it will be deprotonated to a carboxylate salt.[1] This salt may have poor solubility in common organic solvents, potentially slowing down the reaction.[1] Additionally, the carboxylate can coordinate to the palladium catalyst, which may inhibit its catalytic activity.[1] Careful selection of the solvent system and base is important to manage these effects. In some cases, protecting the carboxylic acid as an ester prior to the coupling may be a beneficial strategy.[1]
Q4: Which type of palladium catalyst and ligand system is recommended for this electron-rich aryl bromide?
A4: For electron-rich and potentially sterically hindered aryl bromides like this compound, standard catalyst systems like Pd(PPh₃)₄ may give poor results.[2] It is advisable to use more robust catalyst systems that can overcome the higher activation barrier for oxidative addition.[2] Consider using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or other Buchwald-type ligands. These ligands can stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure ligands are not oxidized. Consider using a more robust, air-stable pre-catalyst. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary. | |
| Inappropriate base. | The base may be too weak or insoluble. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | |
| Poor solvent choice. | The reactants may not be fully soluble. Try a different solvent system, such as 1,4-dioxane/water, toluene/water, or DMF. | |
| Significant Byproduct Formation (Homocoupling) | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | Pd(II) sources can sometimes promote homocoupling during their reduction to the active Pd(0) species. Consider using a Pd(0) source like Pd(PPh₃)₄. | |
| Significant Byproduct Formation (Dehalogenation) | Hydrogen source in the reaction. | Ensure solvents are anhydrous. The choice of base can also influence this side reaction. |
| Reaction conditions are too harsh. | Lower the reaction temperature or shorten the reaction time. | |
| Product is Formed but Difficult to Purify | Contamination with boronic acid byproducts. | An aqueous wash with a mild base during workup can help remove unreacted boronic acid. |
| Residual palladium catalyst. | Pass the crude product through a plug of silica gel or use a palladium scavenger. |
Data Presentation
The following tables provide representative data for the optimization of Suzuki coupling reactions with substrates similar to this compound. These should serve as a starting point for developing a specific protocol.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 55 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 85 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 6 | 92 |
Note: Yields are representative and will vary depending on the specific arylboronic acid used.
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.5) | Dioxane | 100 | 6 | 92 |
| 4 | Pd₂(dba)₃ / XPhos | K₃PO₄ (3) | Toluene | 110 | 8 | 85 |
| 5 | Pd₂(dba)₃ / XPhos | K₂CO₃ (2) | DMF | 90 | 12 | 72 |
Note: Yields are representative and based on a reaction using Pd₂(dba)₃/XPhos as the catalyst system.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
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Phosphine ligand (e.g., XPhos, 2-6 mol%)
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Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
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Degassed water
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. To remove unreacted boronic acid, an additional wash with a mild aqueous base may be performed.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Regioselective Synthesis of 2-Bromo-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2-Bromo-4-methoxybenzoic acid. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low Yield of the Desired this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] - Ensure the brominating agent is of high quality and used in the correct stoichiometric amount.[1] - For ortho-lithiation, ensure the organolithium reagent is fresh and properly titrated. |
| Product Loss During Workup or Purification | - Optimize the extraction, washing, and purification steps. - For purification, recrystallization or column chromatography can be employed for effective separation of isomers.[1] |
| Side Reactions | - Use a milder brominating agent such as N-Bromosuccinimide (NBS) to minimize side product formation.[1] - Maintain careful control over the reaction temperature; for many brominations, lower temperatures enhance selectivity. |
| Decomposition of Starting Material or Product | - Ensure the reaction temperature is not too high. - Check the purity of the starting materials, as impurities can catalyze decomposition. |
Problem: Poor Regioselectivity (High Formation of 3-Bromo-4-methoxybenzoic acid)
| Potential Cause | Recommended Solution |
| Use of a Highly Reactive Brominating Agent | - Employ a milder and more selective brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[1] |
| Reaction Conditions Favoring the Thermodynamic Product | - The methoxy group is an ortho, para-director, and while the 3-position is sterically favored for electrophilic attack, optimizing conditions can improve the yield of the 2-bromo isomer.[1] - Consider switching to a directed ortho-lithiation strategy, which is designed to exclusively functionalize the position ortho to the directing group. |
| Solvent Effects | - The polarity of the solvent can influence regioselectivity. Screen different solvents, such as acetonitrile, to find the optimal conditions for your specific substrate. |
Problem: Difficulty in Separating 2-Bromo and 3-Bromo Isomers
| Potential Cause | Recommended Solution |
| Similar Physical Properties of Isomers | - Purification by recrystallization or column chromatography is necessary to separate the isomers.[1] - For recrystallization, test a range of solvents or solvent mixtures to find one where the desired 2-bromo isomer has significantly different solubility from the 3-bromo isomer at different temperatures. Common solvents for substituted benzoic acids include ethanol/water or acetic acid/water mixtures. - For column chromatography, experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation on a silica gel column. |
| Product "Oils Out" Instead of Crystallizing During Recrystallization | - The melting point of the crude product may be lower than the boiling point of the recrystallization solvent. Select a solvent with a lower boiling point. - The presence of significant impurities can lower the melting point of the mixture. Attempt to purify the product using a different method, such as acid-base extraction, to remove some impurities before recrystallization. - Add a small seed crystal of the pure this compound to the cooled solution to encourage crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The primary challenge is achieving high regioselectivity. The starting material, 4-methoxybenzoic acid, has two possible positions for monobromination: the 2-position (ortho to the methoxy group) and the 3-position (ortho to the carboxylic acid group). Direct electrophilic bromination often yields a mixture of 2-bromo and 3-bromo isomers, with the 3-bromo isomer frequently being a significant byproduct.[1]
Q2: Which synthetic strategy offers better regioselectivity for obtaining the 2-bromo isomer?
A2: Directed ortho-lithiation (also known as Directed Ortho Metalation or DoM) generally offers superior regioselectivity for the synthesis of the 2-bromo isomer. This method utilizes an organolithium reagent to deprotonate the aromatic ring specifically at the position ortho to a directing group. In the case of 4-methoxybenzoic acid, the carboxylic acid group can direct the lithiation to the 2-position.
Q3: What are the advantages of using N-Bromosuccinimide (NBS) as a brominating agent?
A3: NBS is a milder and more selective brominating agent compared to elemental bromine (Br₂).[1] This can lead to a reduction in the formation of over-brominated byproducts. Using NBS can also improve the regioselectivity of the reaction, favoring the desired monobrominated product.
Q4: How can I monitor the progress of the bromination reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These techniques allow you to track the consumption of the starting material (4-methoxybenzoic acid) and the formation of the product and any byproducts.
Q5: What is a suitable method for purifying the crude product?
A5: The crude product, which is often a mixture of 2-bromo and 3-bromo isomers, can be purified by recrystallization or column chromatography.[1] Acid-base extraction can also be a useful technique to separate the acidic product from non-acidic impurities.
Quantitative Data Summary
The following table summarizes the expected outcomes of the different synthetic strategies. Please note that the exact yields and isomer ratios can vary depending on the specific reaction conditions.
| Synthetic Strategy | Brominating Agent | Typical Yield of Monobrominated Products | Expected Isomer Ratio (2-bromo : 3-bromo) | Key Considerations |
| Direct Electrophilic Bromination | Br₂ in acetic acid | Moderate to High | Mixture, often favoring the 3-bromo isomer | Can lead to over-bromination. |
| Direct Electrophilic Bromination | NBS in acetonitrile | Moderate to High | Improved selectivity for the 2-bromo isomer compared to Br₂ | Milder conditions, less over-bromination. |
| Directed Ortho-Lithiation | s-BuLi/TMEDA, then Br₂ | High | Highly selective for the 2-bromo isomer | Requires anhydrous conditions and careful handling of organolithium reagents. |
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is a general procedure for the bromination of activated aromatic compounds and can be adapted for the synthesis of this compound.
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Materials:
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4-methoxybenzoic acid
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
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-
Procedure:
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In a round-bottom flask, dissolve 4-methoxybenzoic acid (1 equivalent) in anhydrous acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, remove the acetonitrile under reduced pressure.
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Dissolve the residue in dichloromethane and transfer to a separatory funnel.
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Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the 2-bromo and 3-bromo isomers.
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Protocol 2: Directed Ortho-Lithiation
This protocol describes a highly regioselective synthesis of this compound.
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Materials:
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4-methoxybenzoic acid
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sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Anhydrous Tetrahydrofuran (THF)
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Bromine (Br₂) or 1,2-Dibromoethane
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-methoxybenzoic acid (1 equivalent) and anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add TMEDA (2.2 equivalents) to the stirred solution.
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Slowly add s-BuLi (2.2 equivalents) dropwise, maintaining the temperature at -78 °C. The solution will typically turn a deep color, indicating the formation of the dianion.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Slowly add a solution of bromine (1.1 equivalents) in anhydrous THF or 1,2-dibromoethane (1.1 equivalents) to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by carefully adding 1 M HCl until the solution is acidic.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by recrystallization or column chromatography if necessary, although this method should yield predominantly the 2-bromo isomer.
-
Visualizations
Caption: Workflow for selecting a synthetic strategy.
Caption: Troubleshooting workflow for the synthesis.
References
analytical methods for detecting impurities in 2-Bromo-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Bromo-4-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on the typical synthesis route, which involves the bromination of 4-methoxybenzoic acid, the most common impurities include:
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Starting Material: Unreacted 4-methoxybenzoic acid.
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Isomeric Impurities: Positional isomers such as 3-Bromo-4-methoxybenzoic acid, formed due to the directing effects of the substituents on the aromatic ring.[1]
-
Over-brominated Species: Di-brominated products, for instance, 2,3-Dibromo-4-methoxybenzoic acid or 2,5-Dibromo-4-methoxybenzoic acid.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as acetic acid, dichloromethane, or methanol.
-
Degradation Products: Impurities can form through degradation of the final product during manufacturing and storage.[2]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective technique for impurity profiling of non-volatile organic compounds like this compound.[2][3] It offers high resolution, sensitivity, and quantitative accuracy. Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile impurities, such as residual solvents.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and identification of unknown impurities, particularly isomers.[4]
Q3: How can I improve the peak shape for this compound and its impurities in reversed-phase HPLC?
A3: Peak tailing is a common issue when analyzing acidic compounds like benzoic acid derivatives.[5][6][7] To improve peak shape:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound and its acidic impurities. This suppresses the ionization of the carboxylic acid group, leading to better retention and more symmetrical peaks. A pH of around 2.5-3.0 is often effective.[8]
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with proper end-capping minimize secondary interactions between the acidic analytes and residual silanol groups on the stationary phase, which are a primary cause of peak tailing.[8]
-
Optimize Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) helps maintain a stable pH and can mask residual silanol activity.[8]
-
Use an Appropriate Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume small to avoid peak distortion.[8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase.[5][6] | Use a high-purity, end-capped C18 column. Lower the mobile phase pH to 2.5-3.0 using an additive like formic or phosphoric acid.[8] |
| Column overload.[7] | Reduce the sample concentration or injection volume. | |
| Poor Resolution Between Isomeric Impurities | Suboptimal mobile phase composition. | Adjust the organic modifier (acetonitrile or methanol) percentage in the mobile phase. A shallower gradient or isocratic elution with a lower organic content can improve separation. |
| Inappropriate column chemistry. | Screen different stationary phases (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for the isomers. | |
| Shifting Retention Times | Inconsistent mobile phase preparation.[9] | Prepare fresh mobile phase daily and ensure accurate pH adjustment. Use an HPLC-grade buffer. |
| Column temperature fluctuations.[9] | Use a column oven to maintain a stable temperature. | |
| Column degradation.[6][7] | If retention times consistently decrease and peak shapes worsen over time, the column may need to be replaced. | |
| Baseline Noise or Drift | Air bubbles in the system.[10] | Degas the mobile phase thoroughly using sonication or helium sparging. |
| Contaminated mobile phase or column.[10] | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. | |
| Detector lamp instability.[10] | Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement. |
GC-MS Analysis for Residual Solvents
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity for High-Boiling Point Solvents | Inadequate headspace temperature or time. | Optimize headspace parameters: increase the oven temperature and/or equilibration time to ensure complete volatilization of the solvents. |
| Inappropriate injection method. | For less volatile solvents, a direct liquid injection method may be more suitable than headspace analysis.[11] | |
| Matrix Interference | Co-elution of matrix components with analytes.[11] | Utilize a GC column with a different polarity to alter the elution order. Use GC-MS in Selected Ion Monitoring (SIM) mode for enhanced selectivity. |
| Inaccurate Quantification | Non-linear detector response. | Prepare a multi-point calibration curve for each solvent to ensure linearity over the expected concentration range. |
| Inconsistent sample preparation. | Ensure the sample is fully dissolved in the headspace vial solvent and that the vial is properly sealed. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a starting point for the analysis of impurities in this compound and should be validated for its intended use.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile. |
Illustrative Quantitative Data for HPLC Analysis
| Compound | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 4-methoxybenzoic acid | ~ 8.5 | 0.05 | 0.15 |
| 3-Bromo-4-methoxybenzoic acid | ~ 12.1 | 0.05 | 0.15 |
| This compound | ~ 13.5 | - | - |
| 2,3-Dibromo-4-methoxybenzoic acid | ~ 15.2 | 0.08 | 0.24 |
Note: These are illustrative values and will vary depending on the specific instrumentation and method conditions.
GC-MS Method for Residual Solvents
This method is based on standard pharmacopeial procedures for residual solvent analysis.[12]
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min |
| Injector Temperature | 140 °C |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | 35-300 amu |
| Headspace Sampler | Oven Temperature: 80 °C, Equilibration Time: 60 min |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO). |
NMR Spectroscopy for Isomer Identification
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Key Observations | The splitting patterns and chemical shifts of the aromatic protons will differ for each isomer. The integration of the signals can be used for relative quantification. | The chemical shifts of the carbon atoms in the aromatic ring will be distinct for each isomer, providing definitive structural information. |
Visualizations
Caption: A typical workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting workflow for HPLC analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. iajps.com [iajps.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. labcompare.com [labcompare.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. sgs.com [sgs.com]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Refining Workup Procedures for 2-Bromo-4-methoxybenzoic Acid Reactions
Welcome to the technical support center for 2-Bromo-4-methoxybenzoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective workup and purification of this versatile chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions involving this compound. The question-and-answer format provides direct solutions to common experimental challenges.
Issue 1: Low or No Precipitation of this compound During Acidification
-
Question: After quenching my reaction and adding acid to the aqueous layer, I am not seeing the expected precipitation of my product. What could be the issue?
-
Answer: This is a common issue that can arise from several factors:
-
Insufficient Acidification: The pKa of benzoic acids is typically around 4.2. To ensure complete protonation and precipitation, the pH of the aqueous solution should be adjusted to 2 or lower. Use a pH meter or pH paper to confirm the acidity.
-
Insufficient Mixing: After adding acid, ensure the solution is mixed thoroughly to allow for complete neutralization of the benzoate salt.
-
Product Concentration Too Low: If the concentration of your product in the aqueous layer is very low, it may not precipitate even at the correct pH. Try concentrating the aqueous layer under reduced pressure before acidification.
-
Incorrect Solvent Choice: If an organic solvent is still present, your product may have some solubility in it, preventing full precipitation. Ensure the organic solvent is thoroughly removed before acidification.
-
Issue 2: The Precipitated Product Appears Oily or Gummy
-
Question: My product has precipitated as an oil or a sticky solid instead of a filterable crystal. How can I resolve this?
-
Answer: "Oiling out" can be caused by several factors:
-
Presence of Impurities: Impurities can depress the melting point of the product, causing it to separate as an oil. A thorough wash of the organic layer before the acid-base extraction can help remove non-acidic impurities.
-
Rapid Precipitation: Adding the acid too quickly or cooling the solution too rapidly can lead to the formation of an amorphous solid or oil. Add the acid dropwise while stirring vigorously and allow the solution to cool slowly.
-
Solvent Effects: The presence of certain organic co-solvents can contribute to oiling out. If possible, remove all organic solvents before acidification. If an oil persists, you can try to "scratch" the inside of the flask with a glass rod at the surface of the oil to induce crystallization.
-
Issue 3: Low Recovery of Product After Recrystallization
-
Question: I am losing a significant amount of my this compound during the recrystallization step. What are the likely causes?
-
Answer: Low recovery is a frequent challenge in recrystallization. Consider the following:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for benzoic acids include water, ethanol, methanol, or mixtures like ethanol/water.
-
Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most suitable purification method depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral and basic impurities.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities and obtaining a highly crystalline product.
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient to remove persistent impurities, column chromatography on silica gel can be employed. A mobile phase of hexanes and ethyl acetate, with a small amount of acetic acid to reduce tailing, is a good starting point.
Q2: What are the common impurities found in reactions involving this compound?
A2: Depending on the reaction, common impurities may include:
-
Unreacted starting materials.
-
Byproducts from side reactions (e.g., over-bromination, hydrolysis of starting materials or products).
-
Catalyst residues from cross-coupling reactions.
-
Solvents used in the reaction.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by:
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
-
Thorough Washing: Ensure the crude product is washed thoroughly during the workup to remove any colored, soluble impurities.
-
Recrystallization: This is often effective at excluding colored impurities from the crystal lattice.
Data Presentation
The following tables summarize quantitative data for common workup and purification procedures for this compound and related compounds. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield Range | Advantages | Disadvantages |
| Acid-Base Extraction | >90% | >95% (recovery) | Removes neutral and basic impurities effectively. | Does not remove other acidic impurities. |
| Recrystallization | >98% | 70-95% | High purity product, removes small amounts of impurities. | Can have lower yields due to product solubility. |
| Column Chromatography | >99% | 50-80% | Excellent for removing closely related impurities. | Time-consuming and requires larger solvent volumes. |
Table 2: Common Recrystallization Solvents
| Solvent/Solvent System | Solubility Profile | Notes |
| Ethanol/Water | Good solubility in hot ethanol, poor in cold water. | A common and effective system for benzoic acids. |
| Methanol | Good solubility, especially when heated. | Can be used for recrystallization, may require cooling to low temperatures for good recovery. |
| Acetic Acid/Water | Soluble in hot acetic acid, precipitates upon addition of water. | Useful for products that are difficult to dissolve in other solvents. |
| Toluene | Moderate solubility when hot. | Can be effective for less polar impurities. |
Experimental Protocols
Protocol 1: General Acid-Base Workup Procedure
-
Quench Reaction: Cool the reaction mixture to room temperature and quench with water or a suitable aqueous solution.
-
Solvent Extraction: If the reaction was performed in a water-miscible solvent, remove it under reduced pressure. If in a water-immiscible solvent, transfer the mixture to a separatory funnel.
-
Base Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Organic Layer Wash: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to isolate any neutral or basic byproducts.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) while stirring.
-
Product Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or solvent system based on solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General experimental workflow for the workup and purification of this compound.
Caption: A logical workflow for troubleshooting common workup issues.
Validation & Comparative
Definitive Structural Validation of 2-Bromo-4-methoxybenzoic Acid: A Comparative Guide to Leading Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as 2-Bromo-4-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and drug discovery, precise structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for solid-state structure elucidation, with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a definitive public crystal structure for this compound is not available at the time of this publication, this guide presents representative data, based on established values for structurally similar compounds, to offer a robust comparative framework.
At a Glance: Structural Validation Techniques
| Technique | Information Obtained | Sample Phase | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Solid (single crystal) | Unambiguous structure determination, absolute stereochemistry | Requires high-quality single crystals, not suitable for amorphous solids or liquids |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Liquid (solution) | Non-destructive, provides detailed information about molecular structure in solution | Indirect structure determination, complex spectra for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Solid, Liquid, Gas | High sensitivity, requires minimal sample, can identify unknown compounds | Provides limited information on stereochemistry and connectivity |
Single-Crystal X-ray Crystallography: The Definitive Answer in the Solid State
Single-crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact position of each atom can be determined.
Illustrative Crystallographic Data for this compound
The following table presents hypothetical, yet realistic, crystallographic data for this compound, derived from typical values for substituted benzoic acids.[3][4]
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 5.431 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 102.34 |
| γ (°) | 90 |
| Volume (ų) | 707.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.165 |
| R-factor (%) | 4.5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and thermal parameters.[5]
Workflow for Structural Validation
Caption: Workflow from synthesis to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.
Illustrative NMR Data for this compound
The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in CDCl₃. These values are based on established substituent effects for substituted benzoic acids.[6][7]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.5 (broad s) | singlet | 1H | -COOH |
| 7.95 (d) | doublet | 1H | Ar-H |
| 7.10 (d) | doublet | 1H | Ar-H |
| 6.90 (dd) | doublet of doublets | 1H | Ar-H |
| 3.90 (s) | singlet | 3H | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 170.5 | -COOH |
| 162.0 | Ar-C (C-OCH₃) |
| 134.0 | Ar-C-H |
| 125.5 | Ar-C (C-COOH) |
| 122.0 | Ar-C (C-Br) |
| 118.0 | Ar-C-H |
| 114.5 | Ar-C-H |
| 56.0 | -OCH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8][9][10] A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Mass Spectrometry: Unveiling the Molecular Weight and Formula
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.
Illustrative Mass Spectrometry Data for this compound
| Technique | Parameter | Illustrative Value |
| High-Resolution MS (ESI) | Calculated [M-H]⁻ | 228.9502 |
| Measured [M-H]⁻ | 228.9505 | |
| Molecular Formula | C₈H₆BrO₃ |
Note: Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum would show a characteristic M and M+2 pattern with approximately equal intensity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).[11][12][13]
-
Ionization: The sample solution is introduced into the mass spectrometer. For a polar molecule like a carboxylic acid, electrospray ionization (ESI) is a common and gentle ionization technique.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus mass-to-charge ratio.
Comparison of Analytical Techniques
Caption: Information provided by each analytical technique.
Conclusion: A Synergistic Approach to Structural Validation
While single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule like this compound, a comprehensive validation strategy employs a combination of techniques. NMR spectroscopy provides crucial information about the molecule's structure and connectivity in solution, and mass spectrometry confirms the molecular weight and elemental composition with high accuracy. Together, these methods offer a synergistic and robust approach to structural elucidation, ensuring the identity and purity of compounds critical for research and development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-(4-chlorobenzamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. rsc.org [rsc.org]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. biocompare.com [biocompare.com]
- 12. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Catalysts for Reactions Involving 2-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance Supported by Experimental Data.
The functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other advanced materials. 2-Bromo-4-methoxybenzoic acid is a versatile building block, and its reactivity in various cross-coupling reactions is of significant interest. The choice of catalyst is paramount in achieving high yields, selectivity, and efficiency in these transformations. This guide provides a comparative overview of catalytic systems for several key reactions involving this compound, supported by representative experimental data and detailed protocols.
Overview of Key Cross-Coupling Reactions
This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of complex molecular architectures.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in reactions analogous to those with this compound. The data, compiled from studies on structurally similar aryl bromides, provides a strong basis for catalyst selection and optimization. It is important to note that yields for this compound may vary and require specific optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | Phenylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Note: Data is representative of Suzuki-Miyaura reactions with similar bromo-aromatic substrates.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 24 | High |
| PdCl₂(PPh₃)₂ | n-Butyl acrylate | K₂CO₃ | DMAc | 120 | 12 | Good |
| Herrmann's Catalyst | Styrene | NaOAc | NMP | 140 | 4 | >95 |
Note: Data is representative of Heck reactions with various aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | Aniline | NaOtBu | Toluene | 100 | 12 | Moderate to High |
| Pd(OAc)₂ / XPhos | Morpholine | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | High |
| [Pd(IPr)(cinnamyl)Cl] | n-Hexylamine | K₃PO₄ | t-AmylOH | 110 | 18 | >90 |
Note: Data is representative of Buchwald-Hartwig aminations with similar bromo-aromatic substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2]
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 25 | 6 | >95 |
| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | i-Pr₂NH | Toluene | 60 | 12 | High |
| PdCl₂(MeCN)₂ / CuI | 1-Heptyne | Piperidine | DMF | 80 | 4 | Good |
Note: Data is representative of Sonogashira couplings with various aryl bromides.[2]
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should serve as a starting point, and optimization of reaction conditions is likely necessary to achieve optimal results.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, this compound, the alkene, and the base via syringe.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
To aid in the understanding of the experimental processes and reaction mechanisms, the following diagrams are provided.
References
Navigating Synthesis: A Comparative Guide to Alternatives for 2-Bromo-4-methoxybenzoic Acid
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures efficiently and cost-effectively. 2-Bromo-4-methoxybenzoic acid has long served as a versatile reagent, particularly in the construction of complex biaryl and heterocyclic scaffolds through cross-coupling reactions. However, the pursuit of optimized reaction conditions, improved yields, and economic viability has spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data, detailed protocols, and visual aids to inform your synthetic strategy.
Performance Comparison of Key Alternatives
The primary alternatives to this compound include its chloro and iodo counterparts, as well as boronic acid derivatives, each offering distinct advantages in terms of reactivity, cost, and application scope. The following tables summarize the performance of these alternatives in Suzuki-Miyaura and Sonogashira cross-coupling reactions, two of the most common transformations involving this class of reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of halide on the benzoic acid derivative significantly impacts reaction kinetics and overall yield.
| Reagent | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | |
| 2-Iodo-4-methoxybenzoic acid | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 | |
| 2-Chloro-4-methoxybenzoic acid | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 78 | |
| 4-Methoxy-2-(methoxycarbonyl)phenylboronic acid | Iodobenzene | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
Key Observations:
-
Reactivity Trend: The reactivity of the aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. This is reflected in the milder reaction conditions and shorter reaction times required for the iodo-substituted analog, which also provided the highest yield.
-
Cost vs. Reactivity: While 2-Iodo-4-methoxybenzoic acid offers superior reactivity, it is typically the most expensive of the halide alternatives. 2-Chloro-4-methoxybenzoic acid is the most cost-effective but requires more forcing conditions and a more sophisticated catalyst system to achieve comparable yields.
-
Reversing the Polarity: Utilizing the corresponding boronic acid derivative allows for coupling with aryl halides. This can be advantageous when the coupling partner is more readily available as a halide.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of acetylenic compounds. The leaving group on the benzoic acid is a critical parameter for this transformation as well.
| Reagent | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 60 | 8 | 82 | |
| 2-Iodo-4-methoxybenzoic acid | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 25 | 2 | 95 | |
| 2-Chloro-4-methoxybenzoic acid | Phenylacetylene | Pd(OAc)₂, XPhos, Cs₂CO₃ | Dioxane | 120 | 36 | 65 |
Key Observations:
-
The enhanced reactivity of the iodo-derivative is even more pronounced in the Sonogashira coupling, allowing the reaction to proceed at room temperature with a high yield.
-
The bromo-analog provides a good balance of reactivity and cost for many applications.
-
The chloro-substituted benzoic acid is significantly less reactive and requires higher temperatures and a more specialized ligand to achieve a moderate yield, making it a less common choice for this reaction.
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for the Suzuki-Miyaura coupling of 2-Iodo-4-methoxybenzoic acid and the Sonogashira coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-4-methoxybenzoic acid with Phenylboronic acid
To a solution of 2-Iodo-4-methoxybenzoic acid (1 mmol, 278 mg) in a mixture of toluene (4 mL) and water (1 mL) were added phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (3 mmol, 637 mg), and SPhos (0.04 mmol, 16.4 mg). The mixture was degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol, 4.5 mg) was then added, and the reaction mixture was heated to 80°C for 4 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate (20 mL) and washed with 1 M HCl (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
In a flame-dried Schlenk flask, this compound (1 mmol, 231 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg) were dissolved in a mixture of THF (5 mL) and triethylamine (2 mL). Phenylacetylene (1.1 mmol, 112 mg) was then added, and the mixture was stirred at 60°C for 8 hours under an argon atmosphere. Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed in vacuo. The residue was dissolved in ethyl acetate (25 mL) and washed with saturated aqueous ammonium chloride (15 mL) and brine (15 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was purified by flash chromatography.
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate reagent and the subsequent experimental execution can be streamlined by visualizing the workflow and the key decision points.
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-Bromo-4-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like 2-Bromo-4-methoxybenzoic acid is paramount for the integrity of research and the safety of potential therapeutics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for purity assessment. This guide provides a detailed comparison of their performance for analyzing this compound, supported by experimental protocols and data presentation to aid in selecting the most suitable method.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Parameter | HPLC Analysis | GC-MS Analysis |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Required. Suitable for volatile and thermally stable compounds. |
| Derivatization | Not required for this compound. | Mandatory for the carboxylic acid group to increase volatility (e.g., silylation). |
| Typical Run Time | 10-30 minutes.[1] | 15-40 minutes (including derivatization). |
| Sensitivity | High, with UV detectors being common. Can reach ng/mL levels.[2] | Very high, especially with mass spectrometry detection, often reaching lower detection limits than HPLC-UV.[3][4] |
| Selectivity | Good, based on chromatographic separation. | Excellent, with mass spectrometry providing definitive identification of impurities. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher, due to the mass spectrometer.[5] |
| Solvent Consumption | Higher.[5] | Lower, primarily uses gases as the mobile phase.[5] |
Logical Workflow for Purity Assessment
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific goals of the analysis, such as routine quality control versus in-depth impurity profiling. The following diagram illustrates a decision-making workflow.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile compounds like this compound.[5][6] A reversed-phase method is typically employed for aromatic carboxylic acids.[7][8]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40) with an acidic modifier like 0.1% formic acid to ensure the carboxylic acid is in its protonated form for good peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: Approximately 15 minutes.[9]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[10][11] Silylation is a common derivatization method for compounds with active hydrogens, such as carboxylic acids.[10][11]
Instrumentation:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Software: MassHunter or equivalent
Derivatization Protocol (Silylation):
-
Weigh 1-2 mg of this compound into a vial.
-
Add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]
-
Add 200 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40-500 amu
Performance Comparison
| Feature | HPLC | GC-MS |
| Sample Preparation | Simple dissolution and filtration. | Requires a chemical derivatization step, which adds time and potential for variability. |
| Versatility | High, suitable for a wide range of non-volatile and thermally sensitive compounds.[5][6] | Limited to volatile and thermally stable compounds or those that can be derivatized.[5][6] |
| Impurity Identification | Identification is based on retention time compared to standards. A DAD can provide some spectral information for peak purity assessment.[12] | Mass spectrometry provides detailed fragmentation patterns, allowing for the confident identification of unknown volatile impurities by library searching. |
| Quantification | Highly accurate and precise for quantifying known impurities with reference standards. | Can be less precise for quantification unless an appropriate internal standard is used due to potential variations in derivatization efficiency. |
| Potential Issues | Co-elution of impurities with similar polarities can be a challenge. | Incomplete derivatization can lead to inaccurate quantification and the appearance of multiple peaks for the same analyte. Thermal degradation of the analyte or impurities in the hot injector can occur. |
Conclusion
Both HPLC and GC-MS are valuable techniques for assessing the purity of this compound, each with distinct advantages.
HPLC is the more straightforward and versatile method for routine purity checks and quantification of known, non-volatile impurities. Its simple sample preparation and robustness make it an excellent choice for quality control environments.
GC-MS , on the other hand, offers superior sensitivity and unparalleled capability for the definitive identification of unknown volatile or semi-volatile impurities. While it requires an additional derivatization step, the structural information provided by the mass spectrometer is invaluable for in-depth impurity profiling and troubleshooting synthetic pathways.
For a comprehensive purity assessment of this compound, a dual approach is often optimal. HPLC can be used for routine quality control and quantification, while GC-MS can be employed to identify and characterize any unknown volatile impurities, providing a complete picture of the compound's purity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of a UV coupled to an HPLC - Chromatography Forum [chromforum.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 9. uhplcs.com [uhplcs.com]
- 10. nbinno.com [nbinno.com]
- 11. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation | MDPI [mdpi.com]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
A Spectroscopic Comparison of 2-Bromo-4-methoxybenzoic Acid and Its Derivatives
This guide presents a detailed spectroscopic comparison of 2-Bromo-4-methoxybenzoic acid and its functionally related derivatives, the methyl ester (methyl 2-bromo-4-methoxybenzoate) and the amide (2-bromo-4-methoxybenzamide). This document is intended for researchers, scientists, and professionals in drug development, providing objective experimental data to aid in the identification, characterization, and differentiation of these compounds.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its derivatives, such as the corresponding methyl ester and amide, are of interest for their varied chemical reactivity and potential biological activities. A thorough understanding of their spectroscopic properties is crucial for confirming their synthesis and purity. This guide provides a comparative analysis of their key spectroscopic features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data has been compiled from various sources and may include predicted values based on analogous compounds due to the limited availability of experimentally-derived public data for the specific compounds.
Table 1: ¹H NMR Spectral Data (Predicted/Typical Values in CDCl₃)
| Compound Name | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Carboxyl/Amide/Ester Protons (ppm) |
| This compound | ~7.9 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H) | ~3.9 (s, 3H) | ~10-13 (br s, 1H, -COOH) |
| Methyl 2-bromo-4-methoxybenzoate | ~7.8 (d, 1H), ~7.0 (d, 1H), ~6.8 (dd, 1H) | ~3.9 (s, 3H) | ~3.9 (s, 3H, -COOCH₃) |
| 2-bromo-4-methoxybenzamide | ~7.8 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H) | ~3.9 (s, 3H) | ~5.5-7.5 (br s, 2H, -CONH₂) |
Table 2: ¹³C NMR Spectral Data (Predicted/Typical Values in CDCl₃)
| Compound Name | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (-OCH₃) (ppm) | Methyl Ester Carbon (-COOCH₃) (ppm) |
| This compound | ~168 | ~160, ~135, ~125, ~118, ~115, ~112 | ~56 | - |
| Methyl 2-bromo-4-methoxybenzoate | ~166 | ~159, ~134, ~124, ~117, ~114, ~111 | ~56 | ~52 |
| 2-bromo-4-methoxybenzamide | ~170 | ~159, ~133, ~128, ~118, ~115, ~112 | ~56 | - |
Table 3: IR Spectral Data (Typical Absorption Bands in cm⁻¹)
| Compound Name | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amide) | C=O Stretch | C-O Stretch | C-Br Stretch |
| This compound | 2500-3300 (broad) | - | ~1700 | ~1250, ~1030 | ~600-700 |
| Methyl 2-bromo-4-methoxybenzoate | - | - | ~1720 | ~1250, ~1030 | ~600-700 |
| 2-bromo-4-methoxybenzamide | - | ~3350, ~3180 (two bands) | ~1660 | ~1250, ~1030 | ~600-700 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Compound Name | Molecular Formula | Molecular Weight | [M]⁺ | [M+2]⁺ | Key Fragment Ions |
| This compound | C₈H₇BrO₃ | 231.04 | 230/232 | 232/234 | 213/215, 185, 152 |
| Methyl 2-bromo-4-methoxybenzoate | C₉H₉BrO₃ | 245.07 | 244/246 | 246/248 | 213/215, 185, 166 |
| 2-bromo-4-methoxybenzamide | C₈H₈BrNO₂ | 230.06 | 229/231 | 231/233 | 213/215, 185, 151 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Data Acquisition: Spectra are typically acquired with a 90° pulse, a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. Data is usually presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically using an electron energy of 70 eV.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of ions at different m/z values.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of this compound and its derivatives.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound and its derivatives.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous identification and characterization of this compound and its derivatives. The distinct differences in the spectra, particularly in the regions corresponding to the carboxylic acid, ester, and amide functional groups, allow for clear differentiation between these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.
Confirming the Regiochemistry of 2-Bromo-4-methoxybenzoic Acid Synthesis: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, precise control over isomeric purity is paramount. This guide provides a comparative analysis of the synthesis of 2-Bromo-4-methoxybenzoic acid, offering experimental data and protocols to definitively confirm its regiochemistry against potential isomeric impurities.
Synthesis of this compound
A common and high-yield synthesis of this compound involves the methylation of 2-hydroxy-4-bromobenzoic acid. This method is favored for its directness and high regioselectivity.
Experimental Protocol
In a dry reaction flask, 2-hydroxy-4-bromobenzoic acid (1.2 g, 5.53 mmol) is dissolved in N,N-dimethylformamide (30 mL). To this solution, potassium carbonate (2.3 g, 16.59 mmol) and iodomethane (861 μL, 13.83 mmol) are added. The reaction mixture is stirred at room temperature for 18 hours. Upon completion, the solvent is removed under vacuum. The resulting residue is then dissolved in ethyl acetate and washed with deionized water. The aqueous layer is separated and back-extracted twice with ethyl acetate. The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. After filtering to remove the desiccant, the filtrate is concentrated under vacuum to yield 2-methoxy-4-bromobenzoic acid. This procedure has been reported to yield the product in high purity (94% yield).[1][2]
Alternative Synthesis and Potential Isomeric Byproducts
An alternative route to synthesizing bromo-4-methoxybenzoic acids is the direct bromination of 4-methoxybenzoic acid. However, this electrophilic aromatic substitution is less regioselective. The methoxy group is an ortho-, para-directing group, leading to a mixture of products. The major monobrominated product is typically 3-Bromo-4-methoxybenzoic acid, with this compound potentially forming as a minor isomer.[3] Understanding the spectroscopic differences between these isomers is crucial for confirming the regiochemistry of the desired product.
Spectroscopic Data for Regiochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the different isomers of bromo-4-methoxybenzoic acid. The chemical shifts and coupling patterns of the aromatic protons are unique to each substitution pattern.
| Compound | 1H NMR (Aromatic Protons, ppm) | 13C NMR (Aromatic Carbons, ppm) | Mass Spectrometry (m/z) |
| This compound | δ 7.68 (d, 1H), 7.11-7.15 (m, 2H)[1][2] | ~156.6, 134.2, 124.9, 121.7, 115.5, 110.6[4] | 230/232 (M+), 213/215, 185, 157 |
| 3-Bromo-4-methoxybenzoic acid | δ 8.05 (d, J = 2.1 Hz, 1H), 7.90 (dd, J = 8.6, 2.1 Hz, 1H), 7.01 (d, J = 8.7 Hz, 1H)[5] | 168.4, 161.0, 135.7, 132.0, 125.4, 112.5, 112.1[5][6] | 230/232 (M+), 213/215, 185, 157[6] |
| 4-Bromo-2-methoxybenzoic acid | δ 7.68 (d, 1H), 7.11-7.15 (m, 2H)[1] | Not explicitly found | 245/247 [M+H]+[1] |
Note: The provided 1H NMR data for 4-Bromo-2-methoxybenzoic acid appears identical to that of this compound in the search results, which may be an error in the source data.[1][2] Careful analysis of the coupling constants and comparison with predicted spectra would be necessary for unambiguous identification.
Workflow for Synthesis and Confirmation
The following diagram illustrates the workflow for the synthesis of this compound and the subsequent analytical confirmation of its regiochemistry.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of 2-Bromo-4-methoxybenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration. The performance of each method is evaluated based on key validation parameters to aid in the selection of the most appropriate technique for specific research, development, and quality control needs.
Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision in the drug development process, directly impacting the accuracy and reliability of quantitative results. This section presents a summary of the typical performance characteristics of HPLC, GC-MS, and Potentiometric Titration for the analysis of this compound. The data presented is extrapolated from validation studies on structurally similar benzoic acid derivatives to provide a comparative overview.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes. | Measurement of the potential difference between two electrodes to determine the equivalence point of a neutralization reaction. |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities and the main compound after derivatization. | High-accuracy assay of the bulk active pharmaceutical ingredient (API). |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | Not Applicable (Absolute method) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99.5 - 100.5% |
| Precision (% RSD) | < 2% | < 5% | < 0.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL | Not Applicable |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 ng/mL | Not Applicable |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of two common chromatographic methods, HPLC and GC-MS.
Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. This section outlines plausible experimental protocols for each of the three techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A robust and widely used method for the purity assessment and quantification of non-volatile organic compounds.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: Hold at 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 245 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or mobile phase).
-
Calibration standards are prepared by diluting the stock solution to various concentrations.
-
The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high selectivity and sensitivity but requires derivatization to increase the volatility of the analyte.
-
Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and an autosampler.
-
Derivatization (Methylation): To 1 mg of the sample, add 1 mL of a derivatizing agent such as (Trimethylsilyl)diazomethane (TMS-diazomethane) in a suitable solvent and react according to the reagent's protocol.
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Prepare a stock solution of the derivatized sample in a suitable solvent like hexane.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from standards of known concentration.
Potentiometric Titration
A classic, high-precision method for determining the purity of an acidic compound.[1][2][3]
-
Instrumentation: Autotitrator with a pH electrode or manual titration setup with a burette and pH meter.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (neutralized).
-
High-purity water (CO2-free).
-
-
Procedure:
-
Calculation: The purity of this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial sample weight.
References
Synthetic Utility of 2-Bromo-4-methoxybenzoic Acid: A Comparative Review for Researchers
For researchers, scientists, and professionals in drug development, 2-Bromo-4-methoxybenzoic acid serves as a versatile and valuable building block in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, possessing a carboxylic acid, a bromo substituent, and a methoxy group on an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comparative overview of its key synthetic applications, supported by experimental data, to aid in the design and execution of synthetic strategies.
This review focuses on the principal reactions involving this compound, including palladium-catalyzed cross-coupling reactions, and transformations of the carboxylic acid moiety into esters and amides. These reactions are fundamental in constructing the core structures of numerous bioactive compounds and functional materials.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biphenyl Scaffolds and Stilbene Derivatives
The bromine atom on the aromatic ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Heck reactions, which are powerful methods for the formation of carbon-carbon bonds.
Suzuki Coupling
The Suzuki coupling reaction is a highly efficient method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. In this reaction, this compound is coupled with a boronic acid in the presence of a palladium catalyst and a base.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 10 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask equipped with a magnetic stir bar, this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst/ligand are added. The flask is sealed with a rubber septum, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is then added via syringe. The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methoxybenzoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-Bromo-4-methoxybenzoic acid, a halogenated aromatic compound, adherence to strict disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Hazard Profile and Safety Summary
This compound presents several hazards that must be understood before handling and disposal.[1] The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion may also be harmful. Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 74317-85-4 |
| Molecular Formula | C₈H₇BrO₃ |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Incompatibilities | Strong oxidizing agents (e.g., perchlorates, nitrates), strong bases (e.g., sodium hydroxide).[2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat, and use in a well-ventilated area or chemical fume hood.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. As a halogenated organic compound, it must be treated as hazardous waste and segregated from other waste streams.[3][4]
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes any unused or contaminated solid material.
-
Halogenated Waste Stream: This compound must be disposed of in a container specifically designated for halogenated organic waste.[3][4] Do not mix with non-halogenated organic or inorganic waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated halogenated waste container.
-
Rinsate Collection: When cleaning glassware that has contained this compound, rinse it with a suitable solvent (e.g., acetone). Collect this rinsate in the same halogenated waste container.[3] Do not pour it down the drain.[2]
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[3]
-
Full Chemical Name: The label must include the full chemical name: "this compound."
3. Storage of Waste:
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[5]
4. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.[3]
-
Licensed Disposal Company: The EHS office will then transfer the waste to a licensed disposal company.
-
Incineration: The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
